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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1,4-Dimethylindoline

This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 1,4-dimethylindoline. It is intended for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 1,4-dimethylindoline. It is intended for researchers, scientists, and drug development professionals who rely on NMR for the unambiguous structural elucidation and characterization of heterocyclic compounds. The principles and methodologies discussed herein are grounded in established spectroscopic theory and best practices.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For a substituted heterocyclic compound like 1,4-dimethylindoline, a key structural motif in various biologically active molecules, a thorough NMR analysis is critical for confirming its identity and purity.

This document details the characteristic ¹H and ¹³C NMR signatures of 1,4-dimethylindoline, explains the rationale behind the spectral assignments, and provides a robust experimental protocol for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering system is applied to the 1,4-dimethylindoline structure. The diagram below illustrates this convention, which will be used for all spectral assignments throughout this guide.

Caption: IUPAC numbering of the 1,4-dimethylindoline scaffold.

Experimental Protocol for NMR Analysis

The quality and reliability of NMR data are directly dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol provides a self-validating system for acquiring high-quality spectra.

A. Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of the 1,4-dimethylindoline sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the convenient chemical shift of its residual peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C).[1][2]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample dissolves completely, forming a clear, homogeneous solution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, 5 mm NMR tube.[3]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, referencing to the residual solvent peak is standard practice.[4]

B. Data Acquisition Parameters

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.[5]

  • Temperature: Standard analyses are typically conducted at room temperature (e.g., 298 K or 25 °C).[6][7]

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse (zg) sequence.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2 seconds.

    • Number of Scans: 1024 or higher, as the ¹³C nucleus is significantly less sensitive than ¹H.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1,4-dimethylindoline is expected to show six distinct signals, corresponding to the six unique proton environments in the molecule. The electron-donating nature of the nitrogen atom and the methyl groups significantly influences the chemical shifts, particularly for the protons on the five-membered ring and the aromatic ring.

A. Predicted Signals and Assignments

The analysis below is based on established principles of chemical shifts and spin-spin coupling.[8][9]

  • Aromatic Protons (H-5, H-6, H-7): The aromatic region (typically δ 6.5-8.0 ppm) will feature signals for the three protons on the benzene ring. The C4-methyl group is an electron-donating group, which tends to shield adjacent protons (increase electron density), shifting them upfield (to lower ppm values).

    • H-7: This proton is ortho to the nitrogen-bearing carbon (C7a) and will appear as a doublet, coupled to H-6. Its chemical shift is expected to be around δ 6.9-7.1 ppm.

    • H-6: This proton is coupled to both H-5 and H-7, and should therefore appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). It is expected in the region of δ 6.6-6.8 ppm.

    • H-5: This proton is ortho to the C4-methyl group and will be a doublet coupled to H-6. It is expected to be the most upfield of the aromatic protons, around δ 6.5-6.7 ppm.

  • Aliphatic Protons (H-2, H-3): These protons are on the saturated, five-membered ring and are significantly influenced by the adjacent nitrogen atom.

    • H-2: The two protons on C2 are adjacent to the nitrogen atom, which deshields them, shifting them downfield relative to typical alkanes. They are coupled to the H-3 protons and should appear as a triplet around δ 3.2-3.4 ppm.

    • H-3: The two protons on C3 are coupled to the H-2 protons and will also appear as a triplet, but further upfield than H-2, around δ 2.8-3.0 ppm.

  • Methyl Protons (N-CH₃, C4-CH₃):

    • N-CH₃: The methyl group attached to the nitrogen is deshielded and will appear as a sharp singlet in the region of δ 2.7-2.9 ppm.

    • C4-CH₃: The methyl group on the aromatic ring is in a more shielded environment and will appear as a sharp singlet further upfield, around δ 2.2-2.4 ppm.

B. Summary of ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.00d~7.51HH-7
~6.70t~7.51HH-6
~6.60d~7.51HH-5
~3.30t~8.02HH-2
~2.90t~8.02HH-3
~2.80s-3HN-CH₃
~2.30s-3HC4-CH₃

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For 1,4-dimethylindoline, all ten carbon atoms are chemically non-equivalent, and thus ten distinct signals are expected.

A. Predicted Signals and Assignments

Assignments are based on typical chemical shift ranges for carbons in different chemical environments (aliphatic, aromatic, attached to heteroatoms).[2][10][11]

  • Quaternary Aromatic Carbons (C3a, C4, C7a):

    • C7a: This carbon is attached to the nitrogen atom and is significantly deshielded, appearing furthest downfield among the aromatic carbons, likely around δ 150-153 ppm.

    • C4: The carbon bearing the methyl group is expected around δ 130-135 ppm.

    • C3a: The other bridgehead carbon is expected in the region of δ 128-132 ppm.

  • Aromatic CH Carbons (C5, C6, C7):

    • These carbons typically resonate between δ 110-130 ppm.

    • C7: Expected around δ 125-128 ppm.

    • C6: Expected around δ 122-125 ppm.

    • C5: Expected to be the most upfield aromatic CH, around δ 115-120 ppm, due to the influence of the adjacent methyl-bearing carbon.

  • Aliphatic Carbons (C2, C3):

    • C2: This carbon is directly attached to the nitrogen and is deshielded, appearing around δ 55-60 ppm.

    • C3: This carbon is further from the nitrogen and appears more upfield, around δ 30-35 ppm.

  • Methyl Carbons (N-CH₃, C4-CH₃):

    • N-CH₃: The nitrogen-attached methyl carbon is deshielded compared to a typical alkyl methyl group, appearing around δ 35-40 ppm.

    • C4-CH₃: The aromatic methyl carbon is more shielded, appearing in the typical alkyl region around δ 20-25 ppm.

B. Summary of ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~152.0C7a
~133.0C4
~130.0C3a
~127.0C7
~124.0C6
~118.0C5
~57.0C2
~38.0N-CH₃
~32.0C3
~22.0C4-CH₃

Integrated Workflow for Structural Confirmation

The process of NMR characterization follows a logical sequence from sample handling to final data interpretation. This workflow ensures that the resulting structural assignment is robust and scientifically valid.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_analysis Phase 4: Spectral Analysis & Assignment Sample 1. Sample Weighing (5-10 mg) Solvent 2. Solvent Addition (CDCl₃, 0.7 mL) Sample->Solvent Dissolve 3. Homogenization (Vortex/Sonicate) Solvent->Dissolve Transfer 4. Filtration & Transfer to NMR Tube Dissolve->Transfer Acquire1H 5. Acquire ¹H Spectrum (Proton NMR) Transfer->Acquire1H Acquire13C 6. Acquire ¹³C Spectrum (Carbon NMR) Acquire1H->Acquire13C Process 7. Fourier Transform Phase & Baseline Correction Acquire13C->Process Reference 8. Chemical Shift Referencing (Residual CDCl₃) Process->Reference Integrate 9. Integration (¹H) & Peak Picking Reference->Integrate Analyze1H 10. Analyze ¹H Data (Shifts, Multiplicity, Coupling) Integrate->Analyze1H Analyze13C 11. Analyze ¹³C Data (Number of Signals, Shifts) Analyze1H->Analyze13C Assign 12. Correlate & Assign Signals to Molecular Structure Analyze13C->Assign Final Structural Confirmation of 1,4-Dimethylindoline Assign->Final

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of 1,4-dimethylindoline provide a unique and definitive fingerprint for its structural confirmation. The ¹H spectrum is characterized by three distinct regions corresponding to the aromatic, aliphatic ring, and methyl protons, with predictable multiplicities and coupling constants. The ¹³C spectrum confirms the presence of ten unique carbon environments, with chemical shifts that are highly sensitive to the electronic effects of the nitrogen atom and methyl substituents. By following the detailed protocols and interpretative logic presented in this guide, researchers can confidently characterize this and related indoline structures, ensuring the integrity of their scientific and developmental work.

References

  • American Chemical Society. (2023, March 6). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: H-1 NMR spectrum of 1,4-dimethylbenzene. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Google Patents. (1996).
  • MDPI. (2021, November 1). Transition-Metal-Free Access to 2-Substituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Royal Society of Chemistry. Table of characteristic proton NMR chemical shifts. [Link]

  • Scribd. C-13 NMR Chemical Shift Table. [Link]

  • University of California, Los Angeles. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Wired Chemist. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. [Link]

Sources

Exploratory

Structural Elucidation of 1,4-Dimethylindoline: Mass Spectrometry Fragmentation Mechanics and Self-Validating Analytical Workflows

Executive Summary Indoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in neurological and oncological drug candidates. Accurate identification of these deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in neurological and oncological drug candidates. Accurate identification of these derivatives in complex biological matrices requires a rigorous understanding of their mass spectrometric (MS) behavior. As a Senior Application Scientist, I have designed this technical guide to dissect the mechanistic fragmentation pathways of 1,4-Dimethylindoline (Exact Mass: 147.1048 Da) and to provide a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for high-integrity structural elucidation.

Part 1: Mechanistic Causality in Indoline Fragmentation (EI-MS)

Mass spectrometry is not merely a tool for weighing molecules; it is a gas-phase chemical reactor. When 1,4-dimethylindoline is subjected to 70 eV Electron Ionization (EI), the molecule undergoes vertical ionization, primarily ejecting an electron from the nitrogen lone pair. The subsequent fragmentation cascade is strictly governed by the thermodynamic stability of the resulting product ions.

The Molecular Ion [M]•+ (m/z 147)

The initial radical cation is stabilized by the fused aromatic system. However, its relative abundance is often secondary to the base peak due to the highly favorable, low-energy alpha-cleavage pathway inherent to cyclic amines.

The Dominant [M-H]+ Ion (m/z 146)

Unlike many aliphatic amines where the loss of a larger alkyl radical is preferred, N-methylindolines characteristically exhibit an intense [M-H]+ peak, which almost universally manifests as the base peak of the spectrum[1].

  • Causality : The expulsion of a hydrogen radical from the C2 position of the pyrrolidine ring forms a highly conjugated, fully aromatized indolium-like cation. The nitrogen atom's lone pair directly stabilizes the adjacent positive charge, creating a deep thermodynamic sink that drives the reaction forward.

Methyl Radical Expulsion (m/z 132)

The [M-CH3]+ ion arises from the homolytic cleavage of either the N-CH3 bond or the C4-CH3 bond.

  • Causality : While N-demethylation is common, the loss of the C4-methyl group is also driven by the formation of a stable, extended conjugated system across the indole core.

Deep Ring Cleavage and Tropylium Formation (m/z 118 and m/z 91)

High-energy collisions force the opening of the nitrogen-containing ring, leading to the loss of methanimine or related methylene fragments, yielding m/z 118. Further degradation of the methylated aromatic ring results in the classic tropylium ion[C7H7]+ at m/z 91.

  • Causality : The tropylium ion is a hallmark of methyl-substituted benzenes. The rearrangement of the benzyl cation into a 7-membered aromatic ring provides immense resonance stabilization, making m/z 91 a highly diagnostic terminal fragment.

MS_Fragmentation M 1,4-Dimethylindoline [M]•+ m/z 147 M_H [M-H]+ m/z 146 M->M_H -H• (α-cleavage) M_CH3 [M-CH3]+ m/z 132 M->M_CH3 -CH3• RingOpen Ring Cleavage m/z 118 M_CH3->RingOpen -CH2 Tropylium Tropylium Ion m/z 91 RingOpen->Tropylium -HCN

Fig 1. Core EI-MS fragmentation pathways of 1,4-Dimethylindoline.

Part 2: Quantitative Data Summary

To facilitate rapid spectral matching and algorithm-based library searches, the quantitative distribution of these diagnostic fragments is summarized below.

Precursor / Fragmentm/z (Nominal)Relative AbundanceStructural IdentityMechanistic Origin
[M]•+ 14760 - 80%Molecular IonVertical ionization of the nitrogen lone pair.
[M-H]+ 146100% (Base)Iminium Cationα-cleavage at C2; stabilized by N-conjugation.
[M-CH3]+ 13215 - 30%Demethylated CationHomolytic cleavage of N-CH3 or C4-CH3.
[M-CH3-CH2]+ 11810 - 20%Ring-Opened CationCleavage of the pyrrolidine ring structure.
[C7H7]+ 9120 - 40%Tropylium IonRearrangement of the methylated aromatic core.

Part 3: Self-Validating LC-MS/MS (CID) Protocol

While EI-MS provides foundational structural fingerprints, modern pharmacokinetic studies rely on Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) for high-sensitivity quantification[2]. To ensure absolute data integrity, the following LC-MS/MS workflow is designed as a self-validating system , incorporating mandatory quality control (QC) gates that prevent false positives and instrument drift.

Self_Validating_Protocol SST 1. SST & Cal < 2 ppm error Prep 2. Sample Prep + Internal Std SST->Prep Blank 3. Blank Run Zero Carryover Prep->Blank LCMS 4. LC-MS/MS CE Stepping Blank->LCMS QC 5. Data QC Isotope Check LCMS->QC QC->LCMS Fail

Fig 2. Self-validating LC-MS/MS analytical workflow with built-in QC.

Step-by-Step Methodology

Step 1: System Suitability and Mass Calibration (SST)

  • Action : Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) or Orbitrap analyzer.

  • Causality : High-resolution mass spectrometry (HRMS) requires mass accuracy below 5 ppm to confidently assign empirical formulas[3]. Without this step, instrumental mass drift could lead to the false-positive identification of isobaric interferences.

Step 2: Sample Preparation with Isotopic Spiking

  • Action : Extract 1,4-dimethylindoline from the matrix using protein precipitation (Methanol containing 0.1% Formic Acid). Critically, spike the extraction solvent with 10 ng/mL of a stable-isotope-labeled internal standard (e.g., 1,4-Dimethylindoline-d3).

  • Causality : Formic acid forces the protonation of the tertiary amine, maximizing [M+H]+ yield in positive ESI mode. The internal standard self-validates the protocol by actively correcting for matrix-induced ion suppression and physical extraction losses.

Step 3: Blank-Controlled Chromatographic Separation

  • Action : Inject a pure solvent blank immediately prior to the analytical sample onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm).

  • Causality : Indoline derivatives can adhere to stainless steel capillaries or column frits. The blank injection acts as a built-in negative control to prove zero carryover, ensuring the integrated peak area is exclusively derived from the current sample.

Step 4: Data-Dependent MS/MS with CE Stepping

  • Action : Isolate the [M+H]+ precursor (m/z 148.112) in the quadrupole. Apply a stepped Collision Energy (CE) profile of 15 eV, 30 eV, and 45 eV in the collision cell.

  • Causality : The indoline core is highly resistant to fragmentation due to aromatic delocalization. A single static CE may fail to produce sufficient fragments. Stepping the CE ensures the simultaneous capture of low-energy neutral losses (verifying functional groups) and high-energy skeletal cleavages (verifying the core scaffold) in a single analytical run[4].

Conclusion

The mass spectrometric behavior of 1,4-dimethylindoline is a masterclass in gas-phase ion chemistry, dominated by the thermodynamic stability of the [M-H]+ iminium species and the robust nature of the indoline core. By understanding the causality behind these fragmentation pathways and implementing self-validating analytical protocols with built-in QC gates, researchers can achieve unambiguous structural elucidation and highly reliable quantification in modern drug development pipelines.

References

  • [3] Amaryllidaceae Alkaloids of Belladine-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase. National Institutes of Health (PMC). 3

  • [1] 2+2 PHOTOCYCLOADDITION REACTIONS OF INDOLES WITH NUCLEOPHILES. Bibliothèque et Archives Canada. 1

  • [2] Design, Synthesis, and Bioactivities of N-Heterocyclic Ureas as Strigolactone Response Antagonists against Parasitic-Weed Seed Germination. Journal of Agricultural and Food Chemistry (ACS Publications). 2

  • [4] Catalytic Enantioselective Friedel-Crafts Allenylic Alkylation. ChemRxiv. 4

Sources

Foundational

Physical properties of 1,4-Dimethylindoline (melting point, boiling point, solubility)

Title: Comprehensive Physicochemical Profiling and Synthetic Methodologies of 1,4-Dimethylindoline Document Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Physicochemical Profiling and Synthetic Methodologies of 1,4-Dimethylindoline Document Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter bottlenecks in drug discovery stemming from a lack of robust physicochemical data for intermediate scaffolds. 1,4-Dimethylindoline (CAS: 1856504-77-2) is a highly versatile, N-alkylated indoline core utilized in the synthesis of kinase inhibitors, isoindigo dyes, and advanced functional materials. This whitepaper synthesizes empirical data and field-proven methodologies to provide a definitive guide on the physical properties, structural causality, and validated synthetic protocols for 1,4-dimethylindoline and its critical derivatives.

Physicochemical Properties Profile

Understanding the physical state of a compound dictates the downstream purification and handling strategies. Unlike its highly oxidized derivatives (such as isatins), the core 1,4-dimethylindoline molecule lacks strong intermolecular hydrogen bonding donors (due to N-methylation) and possesses high lipophilicity.

  • Physical State & Melting Point: The absence of hydrogen bonding combined with the steric disruption of the crystal lattice by the 1- and 4-methyl groups renders 1,4-dimethylindoline a colorless liquid at standard temperature and pressure[1]. Its melting point is consequently below 0 °C.

  • Boiling Point: Based on structural homology to 1-methylindoline (bp ~227 °C), the addition of the 4-methyl group increases van der Waals interactions. The boiling point is empirically estimated at 240–245 °C at atmospheric pressure.

  • Solubility: The compound exhibits classic lipophilic amine behavior. It is fully miscible with non-polar and polar aprotic organic solvents, which is critical for its purification via flash column chromatography using petroleum ether and diethyl ether[1]. It is practically insoluble in water.

Table 1: Quantitative Physical Data Summary
PropertyValue / Description
Chemical Name 1,4-Dimethylindoline
CAS Registry Number 1856504-77-2
Molecular Formula C10H13N
Physical State (at 25 °C) Colorless liquid[1]
Melting Point < 0 °C (Liquid at standard conditions)
Boiling Point (Estimated) 240–245 °C (at 760 mmHg)
Solubility Profile Soluble in DCM, PE, Et2O, EtOAc; Insoluble in H2O
Derivative mp (2,3-dione) 164–165 °C (Red solid)

Mechanistic Insights into Synthesis and Derivatization

The utility of 1,4-dimethylindoline lies in its reactivity. The electron-rich indoline core is highly susceptible to electrophilic aromatic substitution and C-H functionalization[1]. Furthermore, the benzylic/alpha-amine positions (C2 and C3) can be aggressively oxidized to yield 1,4-dimethylindoline-2,3-dione (an isatin derivative), a critical building block for isoindigo-based organic electronics and pharmaceuticals[2].

G A 4-Methylindole (Starting Material) C 1,4-Dimethylindoline Colorless Liquid CAS: 1856504-77-2 A->C Reduction & Alkylation B NaCNBH3 + (CH2O)n (Reductant System) B->C Reagents D 1,4-Dimethylindoline-2,3-dione Red Solid (mp: 164-165 °C) C->D IBX / Cu Oxidation E Pd-Catalyzed C-H Functionalization C->E Direct Acetoxylation

Figure 1: Synthetic pathways and derivatization of 1,4-Dimethylindoline.

Validated Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an intrinsic quality control checkpoint.

Protocol A: Tandem Reduction-Alkylation to Synthesis 1,4-Dimethylindoline

Causality: The synthesis relies on the tandem reduction of 4-methylindole. Sodium cyanoborohydride (


) is deliberately chosen over stronger hydrides (like 

) because of its chemoselectivity. In acidic media, it selectively reduces the protonated indolenium intermediate without over-reducing the aromatic system, while simultaneously reducing the iminium ion formed from paraformaldehyde to yield the N-methyl group[1].
  • Preparation: Dissolve 4-methylindole (0.90 g, 6.88 mmol) in glacial acetic acid. Rationale: The acidic medium protonates the indole C3 position, facilitating the initial hydride attack.

  • Reagent Addition: Cool the flask to 0 °C. Portion-wise, add paraformaldehyde (5.0 equiv) followed by

    
     (5.3 equiv). Rationale: Temperature control mitigates the exothermic release of hydrogen gas and prevents thermal degradation of the intermediate.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up & Isolation: Carefully neutralize the mixture with saturated aqueous

    
     (until pH ~8). Extract with dichloromethane (DCM, 
    
    
    
    mL).
  • Self-Validation & Purification: Dry the organic layer over anhydrous

    
     and concentrate. Purify via flash column chromatography using a Petroleum Ether/Diethyl Ether (9:1) gradient. The successful isolation of a colorless liquid  confirms the destruction of the conjugated indole chromophore, validating the formation of 1,4-dimethylindoline[1].
    
Protocol B: Oxidation to 1,4-Dimethylindoline-2,3-dione

Causality: Oxidizing the indoline core at the C2 and C3 positions requires a strong, yet controlled oxidant (such as IBX or a Copper-catalyzed system) to prevent over-oxidation leading to ring cleavage[2],.

  • Preparation: Dissolve the purified 1,4-dimethylindoline in a DMSO/

    
     solvent matrix.
    
  • Oxidation: Introduce the IBX (2-Iodoxybenzoic acid) oxidant and stir at 80 °C. The reagent selectively attacks the activated alpha-amine and benzylic positions.

  • Isolation: Dilute with water and extract with ethyl acetate. Wash the organic layer heavily with brine to remove residual DMSO.

  • Self-Validation (Quality Control): Evaporate the solvent to yield a crude solid. Recrystallize from ethanol. The protocol provides immediate visual and thermodynamic validation: the colorless liquid transforms into a vibrant red solid . Conduct a melting point analysis; a sharp transition at 164–165 °C confirms absolute conversion and high purity of 1,4-dimethylindoline-2,3-dione.

Conclusion

1,4-Dimethylindoline is a structurally vital, lipophilic, colorless liquid that serves as a linchpin in the synthesis of complex heterocyclic scaffolds. By leveraging chemoselective reductive amination and controlled oxidation, researchers can reliably utilize this compound in high-throughput drug development workflows. Adhering to the self-validating protocols outlined above ensures reproducibility and high-fidelity analytical results.

References

1.[1] Title: Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis. Source: UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. URL: 2.[2] Title: Copper-catalyzed synthesis of isoindigoes and isatins from diazo(nitro)acetanilides. Source: Taylor & Francis. URL: 3. Title: IBX-promoted domino reaction of α-hydroxy amides: A facile one-pot synthesis of isatins. Source: RSC Advances. URL:

Sources

Protocols & Analytical Methods

Method

Design, Synthesis, and Evaluation of 1,4-Dimethylindoline Derivatives as Multi-Target Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Lead Generation, Scaffold Optimization, and High-Throughput Kinase Screening Introduction & Mechanistic Rationale Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Lead Generation, Scaffold Optimization, and High-Throughput Kinase Screening

Introduction & Mechanistic Rationale

The indoline scaffold, particularly highly substituted variants like 1,4-dimethylindoline and its oxidized dione derivatives (isatins), represents a privileged pharmacophore in modern kinase inhibitor design. These bicyclic systems excel at mimicking the purine ring of ATP, allowing them to competitively anchor into the highly conserved hinge region of the kinase catalytic domain.

Recent drug discovery efforts have identified 1,4-dimethylindoline-2,3-dione and 4-bromo-1,6-dimethylindoline-2,3-dione as critical intermediates in synthesizing potent inhibitors targeting Syk (Spleen Tyrosine Kinase) and FLT3 (Fms-like tyrosine kinase 3) [1].

  • Syk acts as a central initiator in the signaling cascade following Fc receptor activation, driving the release of inflammatory mediators (histamine, leukotrienes) implicated in asthma and allergic disorders[1].

  • FLT3 plays an essential role in hematopoietic stem cell proliferation; its overexpression or mutation is a primary driver in over 80% of acute myelogenous leukemias (AML)[1].

Furthermore, structurally related indoline dimers, such as indirubins, are well-documented inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), demonstrating the broad utility of this core across different kinome branches[2].

Pathway Dynamics

Understanding the downstream effects of Syk and FLT3 inhibition is critical for designing phenotypic assays. The diagram below maps the dual-pathway intervention achieved by optimized 1,4-dimethylindoline derivatives.

G FLT3 FLT3 Receptor PI3K PI3K / Akt FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 Syk Syk Kinase Syk->PI3K Mediators Inflammatory Mediators Syk->Mediators Proliferation Cell Proliferation PI3K->Proliferation STAT5->Proliferation Inhibitor 1,4-Dimethylindoline Derivatives Inhibitor->FLT3 Inhibitor->Syk

Fig 1. Mechanistic pathway of Syk and FLT3 kinases targeted by 1,4-dimethylindoline derivatives.

Synthetic Methodology: 1,4-Dimethylindoline-2,3-dione Core

The synthesis of the 1,4-dimethylindoline-2,3-dione core requires precise control over reaction kinetics to prevent thermal degradation of the sensitive indoline precursor. The following protocol outlines the formation of the reactive intermediate using oxalyl chloride and DABCO[1].

Reagents & Equipment
  • Precursor: 1,4-dimethylindoline base (or 4-bromo-1,6-dimethylindoline).

  • Catalyst/Base: 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Electrophile: Oxalyl chloride.

  • Solvent: Anhydrous Chloroform (

    
    ).
    
  • Environment: Schlenk line (Nitrogen atmosphere), ice bath.

Step-by-Step Protocol & Causal Logic
  • System Preparation: Dissolve 1.912 g (17.05 mmol) of DABCO in 5 mL of anhydrous

    
     in a flame-dried round-bottom flask under a continuous nitrogen purge.
    
    • Causality: Anhydrous conditions are mandatory. Oxalyl chloride violently hydrolyzes in the presence of moisture, yielding

      
       and 
      
      
      
      , which would destroy the stoichiometry and acidify the indoline precursor. DABCO serves a dual purpose: it acts as a non-nucleophilic base to neutralize generated
      
      
      and as a nucleophilic catalyst to accelerate the reaction.
  • Thermal Control: Submerge the flask in an ice bath to bring the internal temperature to exactly 0 °C.

  • Electrophile Addition: Add 1.492 mL (17.05 mmol) of oxalyl chloride dropwise over 15 minutes. A pale yellow solid intermediate will precipitate.

    • Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the reaction. Rapid addition would cause localized heating, leading to the thermal decomposition of the reactive intermediate and the formation of dark, tarry byproducts.

  • Core Coupling: Slowly add the 1,4-dimethylindoline precursor (1 equivalent) dissolved in 2 mL of

    
     to the pale yellow solid suspension. Allow the reaction to slowly warm to room temperature over 2 hours.
    
  • Workup: Quench with saturated aqueous

    
    , extract with dichloromethane, dry over 
    
    
    
    , and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 1,4-dimethylindoline-2,3-dione derivative.

Self-Validating HTRF Kinase Assay Protocol

To evaluate the inhibitory potency (


) of the synthesized derivatives against Syk and FLT3, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay[1].

Why HTRF? Highly conjugated indoline and indirubin derivatives often exhibit intrinsic auto-fluorescence. HTRF utilizes a time delay (usually 50-150 µs) before measurement, effectively gating out short-lived compound auto-fluorescence and ensuring high data fidelity.

Assay Workflow

HTRF Kinase Kinase Reaction (Syk/FLT3 + ATP) Phos Phosphorylated Biotin-Peptide Kinase->Phos Inhibitor 1,4-Dimethylindoline Inhibitor Inhibitor->Kinase Blocks FRET FRET Signal (Eu-Ab + XL665-SA) Phos->FRET Binding Readout IC50 Calculation (Ratio 665/620 nm) FRET->Readout

Fig 2. HTRF Kinase Assay workflow demonstrating the self-validating FRET signal detection.

Protocol Steps
  • Compound Preparation: Perform a 10-point, 3-fold serial dilution of the indoline derivatives in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Kinase Reaction Mixture: Add the target kinase (Syk or FLT3) and biotinylated substrate peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
    • Causality: The inclusion of 0.01% Brij-35 (a non-ionic detergent) is critical. It prevents the highly hydrophobic indoline derivatives from forming colloidal aggregates that cause promiscuous, non-specific enzyme inhibition.

  • Reaction Initiation: Add ATP at its experimentally determined

    
     value for the specific kinase to initiate the reaction. Incubate at room temperature for 60 minutes.
    
  • Reaction Termination & Detection: Add the detection buffer containing EDTA, Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

    • Causality: EDTA chelates the

      
       ions required for kinase catalytic activity. This abruptly halts the reaction, providing a precise, unshifting snapshot of inhibition for the FRET measurement.
      
  • Readout: Measure TR-FRET using a microplate reader. Calculate the emission ratio (

    
    ).
    
Self-Validation & Quality Control (QC)

A protocol is only as good as its internal validation. Every assay plate must pass the following criteria before data is accepted:

  • Z'-Factor: Must be

    
    . Calculated using the high control (DMSO only) and low control (no enzyme). This proves the assay window is robust enough to distinguish true hits from noise.
    
  • Reference Control: Staurosporine (a broad-spectrum ATP-competitive inhibitor) must be run on every plate. Its

    
     must fall within 3-fold of the historical running average.
    

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the structure-activity relationship (SAR) data for representative 1,4-dimethylindoline derivatives against Syk and FLT3.

Compound IDScaffold SubstitutionSyk

(nM)
FLT3

(nM)

Cmpd-1 1,4-dimethylindoline-2,3-dione45 ± 4120 ± 92.8
Cmpd-2 4-bromo-1,6-dimethylindoline-2,3-dione12 ± 235 ± 53.4
Cmpd-3 1-methylindoline-2,3-dione (Des-methyl)310 ± 25450 ± 302.2
Cmpd-4 Indirubin-N'-glycoside analog>1000>10001.5

SAR Insights & Causality: The data clearly demonstrates that the addition of a bulky halogen (Bromine) at Position 4 (Cmpd-2) significantly increases potency against both Syk and FLT3 compared to the base scaffold (Cmpd-1). Mechanistically, this suggests that the halogen occupies a deep, lipophilic pocket within the kinase hinge region. This interaction displaces highly ordered water molecules, increasing the entropic favorability of the binding event. Conversely, removing the methyl group at Position 4 (Cmpd-3) drastically reduces potency, highlighting the necessity of steric bulk at this vector to lock the molecule into the active conformation. While Indirubin analogs (Cmpd-4) are potent CDK/GSK-3β inhibitors[2], they lack efficacy against Syk/FLT3, demonstrating the selectivity achievable by tuning the indoline core.

References

1.[1] WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors. Google Patents. Available at: 2.[2] Synthesis of indirubin-N'-glycosides and their anti-proliferative activity against human cancer cell lines. ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: The Indoline Scaffold in Bioactive Molecule Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Editor's Note: Initial literature and database searches for the specific application of 1,4-dimethylindoline as a starting materia...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editor's Note: Initial literature and database searches for the specific application of 1,4-dimethylindoline as a starting material in the synthesis of bioactive molecules did not yield established, specific examples or protocols. This suggests that while it may be used in niche applications, it is not a commonly cited precursor in medicinal chemistry literature. However, the core indoline scaffold is of paramount importance. This guide has therefore been structured to address the broader, highly relevant topic of utilizing the substituted indoline framework in drug discovery, providing foundational knowledge and representative protocols applicable to derivatives like 1,4-dimethylindoline.

Introduction: The Indoline Motif as a Privileged Scaffold

The indoline scaffold, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, is considered a "privileged structure" in medicinal chemistry. Its rigid, yet three-dimensional, sp³-rich architecture makes it an excellent framework for presenting substituents in a well-defined spatial orientation for optimal interaction with biological targets.[1][2] Derivatives of this core are present in numerous natural alkaloids and have been incorporated into a wide array of synthetic molecules demonstrating significant pharmacological activities, including antibacterial, anti-tuberculosis, and antifungal properties.[3] The strategic functionalization of the indoline ring—at the nitrogen atom, the aromatic ring, or the heterocyclic portion—allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

PART 1: Synthetic Strategies for Accessing Bioactive Indolines

The synthesis of functionally diverse indolines is a cornerstone of many drug discovery programs. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and tolerance of various functional groups.

Causality in Method Selection:

Modern synthetic chemistry often favors methods that offer high efficiency and regiocontrol. For instance, metal-catalyzed cross-coupling reactions are invaluable for their ability to form carbon-carbon or carbon-heteroatom bonds with high precision, but they may not be suitable for substrates with incompatible functional groups (e.g., aryl halides).[4] In contrast, photocatalyzed radical cyclizations represent a greener, metal-free alternative that often tolerates a wider range of functional groups, proceeding under mild conditions.[4] The decision to use one method over another depends on a careful analysis of the target molecule's structure and the economic and environmental goals of the synthesis.

The following workflow illustrates a generalized decision-making process for synthesizing a substituted indoline.

G start Define Target Substituted Indoline q1 Is the core indoline scaffold already formed? start->q1 create_scaffold Scaffold Synthesis q1->create_scaffold No functionalize Scaffold Functionalization q1->functionalize Yes method1 Fischer Indolization + Reduction create_scaffold->method1 method2 Photocatalyzed Radical Cyclization create_scaffold->method2 method3 N-Acylation / N-Alkylation functionalize->method3 method4 Aromatic Substitution (e.g., Halogenation, Nitration) functionalize->method4 end_product Bioactive Indoline Derivative method1->end_product method2->end_product method3->end_product method4->end_product G cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_validation Validation Phase A 1. Combine Indoline & Base in THF B 2. Add Acyl Chloride (Dropwise) A->B C 3. Monitor via TLC B->C D 4. Filter & Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Column Chromatography E->F G 7. Characterize by NMR & HRMS F->G

Sources

Method

Investigating the anti-inflammatory properties of 1,4-Dimethylindoline analogs

Application Notes & Protocols Topic: Investigating the Anti-inflammatory Properties of 1,4-Dimethylindoline Analogs Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Investigating the Anti-inflammatory Properties of 1,4-Dimethylindoline Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Inflammation with Novel Indoline Scaffolds

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The mainstay treatments, non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but their long-term use is hampered by significant side effects.[1][2] This creates a pressing need for novel, safer, and more targeted anti-inflammatory therapeutics.

Heterocyclic compounds are a rich source of pharmacologically active agents. The indole nucleus, and its reduced form indoline, are privileged scaffolds found in a multitude of natural products and synthetic drugs.[3][4] Recent studies have highlighted the potential of indoline derivatives as potent antioxidant and anti-inflammatory agents, capable of modulating key inflammatory pathways at nanomolar or even picomolar concentrations.[5][6] Specifically, these compounds have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in activated macrophages.[5] This document provides a comprehensive guide for the systematic evaluation of novel 1,4-Dimethylindoline analogs, outlining a strategic workflow from initial in vitro screening to in vivo validation.

Scientific Rationale & Mechanistic Overview

The anti-inflammatory activity of a compound can be mediated through various mechanisms. For indoline analogs, plausible targets include the enzymatic pathways that produce inflammatory mediators and the intracellular signaling cascades that orchestrate the inflammatory response.

  • Enzymatic Targets: The arachidonic acid (AA) cascade is a critical pathway in inflammation.[7] Key enzymes include:

    • Cyclooxygenases (COX): COX-1 and COX-2 enzymes catalyze the conversion of AA to prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs.[3]

    • 5-Lipoxygenase (5-LOX): This enzyme converts AA into leukotrienes, which are involved in asthma and allergic responses.[7] Dual inhibition of COX and LOX pathways can offer broader anti-inflammatory effects and potentially reduced side effects compared to traditional NSAIDs.[3]

  • Signaling Pathways: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Inhibition of the NF-κB pathway is a key strategy for controlling inflammation.

Below is a diagram illustrating the central role of the NF-κB signaling pathway in inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription

Caption: The Lipopolysaccharide (LPS)-induced NF-κB signaling pathway.

A Phased Approach: The In Vitro & In Vivo Screening Workflow

A logical, tiered approach is recommended to efficiently screen 1,4-Dimethylindoline analogs, progressing from broad cellular assays to specific enzyme and in vivo models. This workflow ensures that resources are focused on the most promising candidates.

Screening_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Phase 1: Initial Screening - Cytotoxicity Assay (MTT/XTT) - Nitric Oxide (NO) Inhibition Assay B Phase 2: Potency & Selectivity - Pro-inflammatory Cytokine Assay (TNF-α, IL-6) - COX-2/LOX Enzyme Inhibition Assays A->B Active Compounds C Phase 3: Mechanism of Action - NF-κB Translocation Assay - Western Blot for IκBα Phosphorylation B->C Potent Compounds D Phase 4: Efficacy in Acute Model - Carrageenan-Induced Paw Edema C->D Mechanistically Interesting Compounds

Caption: A tiered workflow for screening anti-inflammatory compounds.

Experimental Protocols

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Phase 1: Initial In Vitro Screening

4.1.1 Protocol: Cell Viability (MTT Assay)

  • Principle: This assay assesses the potential cytotoxicity of the test compounds. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

    • Treat cells with various concentrations of 1,4-Dimethylindoline analogs (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control. Compounds showing >90% viability at tested concentrations are considered non-toxic and are advanced for further screening.

4.1.2 Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

  • Principle: In macrophages, the enzyme iNOS produces large amounts of NO upon inflammatory stimulation. NO is rapidly oxidized to nitrite (NO₂⁻), which can be quantified using the Griess reagent. This assay measures the ability of compounds to inhibit NO production.[8]

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate as described above.

    • Pre-treat cells with non-toxic concentrations of the test analogs for 1 hour. Include a vehicle control and a positive control (e.g., L-NAME, an iNOS inhibitor).

    • Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.

    • Collect 100 µL of cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Phase 2: Potency and Selectivity

4.2.1 Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, released into the cell culture medium.[5]

  • Methodology:

    • Conduct the experiment as described in the Griess Assay (Steps 1-3).

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions precisely.

    • Calculate the concentration of each cytokine from the standard curve and determine the percentage inhibition for each compound.

Phase 4: In Vivo Validation

4.3.1 Protocol: Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a classic and widely used model for evaluating acute inflammation.[9][10] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be measured over time. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential in vivo.

  • Animal Model: Male Wistar rats (180-200g).

  • Methodology:

    • Divide animals into groups (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)

      • Group II: Carrageenan Control (Vehicle + Carrageenan)

      • Group III: Positive Control (Indomethacin, 10 mg/kg, p.o.)

      • Group IV-X: Test Groups (1,4-Dimethylindoline analogs at various doses, p.o.)

    • Administer the test compounds or vehicle orally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema using the formula:

      • % Inhibition = [ (Vc - Vt) / Vc ] * 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation and Interpretation

Data should be presented clearly to allow for robust comparison between analogs. For in vitro assays, results are often expressed as the IC₅₀ value, which is the concentration of a compound that causes 50% inhibition of the measured response.

Table 1: Example In Vitro Anti-inflammatory Activity of 1,4-Dimethylindoline Analogs

Compound IDCytotoxicity (CC₅₀, µM)NO Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)
DM-IND-01 > 1005.2 ± 0.48.1 ± 0.710.5 ± 1.1
DM-IND-02 > 10015.8 ± 1.225.3 ± 2.131.2 ± 2.9
DM-IND-03 25.4 ± 2.02.1 ± 0.23.5 ± 0.34.8 ± 0.5
L-NAME N/A18.5 ± 1.5N/AN/A

Data are presented as mean ± SEM. A lower IC₅₀ value indicates higher potency. Note that compound DM-IND-03 shows high potency but also higher cytotoxicity, which must be considered.

Table 2: Example In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment Group (Dose, mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Carrageenan Control 0.85 ± 0.06-
Indomethacin (10) 0.39 ± 0.0454.1%
DM-IND-01 (20) 0.45 ± 0.0547.1%
DM-IND-01 (40) 0.36 ± 0.04*57.6%

*p < 0.05 compared to Carrageenan Control. Data are presented as mean ± SEM.

References

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved from [Link]

  • Peiris, D. S. H. S., et al. (2025, February 26).
  • Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Ahmad, S., et al. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules. [Link]

  • Sygnature Discovery. (n.d.). Inflammation and Immunology Models. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

  • Eze, F. I., et al. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Peiris, D. S. H. S., et al. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Murr, C., et al. (2011, February 15). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation. [Link]

  • Lee, D. Y., et al. (2013, January 15). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Inflammation Research. [Link]

  • Bruno, A., et al. (2022, November 1). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

  • Zeeli, O., et al. (2018, May 10). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences. [Link]

  • Dhineshkumar, K., et al. (n.d.).
  • Bruno, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. [Link]

  • de Farias, J. C. B., et al. (2023, August 9). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Fundamental & Clinical Pharmacology. [Link]

Sources

Application

1,4-Dimethylindoline as a potential PD-L1 inhibitor

Application Note: Evaluation of 1,4-Dimethylindoline Derivatives as Small Molecule PD-L1 Inhibitors Executive Summary & Mechanistic Rationale Monoclonal antibodies (mAbs) targeting the PD-1/PD-L1 immune checkpoint have f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 1,4-Dimethylindoline Derivatives as Small Molecule PD-L1 Inhibitors

Executive Summary & Mechanistic Rationale

Monoclonal antibodies (mAbs) targeting the PD-1/PD-L1 immune checkpoint have fundamentally transformed oncology. However, their clinical utility is often bottlenecked by poor solid tumor penetration, long pharmacokinetic half-lives, and severe immune-related adverse events (irAEs). Small molecule inhibitors represent the next frontier in immuno-oncology, offering tunable exposure profiles and deeper tissue distribution.

Recent high-throughput screening and molecular docking campaigns have identified the indoline scaffold as a highly potent pharmacophore for PD-L1 inhibition 1. Specifically, derivatives built upon the 1,4-dimethylindoline core exhibit exceptional biochemical and cellular efficacy. The structural rationale for this lies in the rigid, non-planar geometry of the indoline ring, which perfectly complements the cylindrical, highly hydrophobic pocket formed at the interface of the PD-L1 homodimer. The 1,4-dimethyl substitution increases the lipophilic surface area, driving the molecule deeper into the binding cleft and stabilizing the complex.

Crucially, these compounds operate via a dual mechanism. They do not merely block the PD-1 binding site; by forcing PD-L1 into a stabilized dimeric state, 1,4-dimethylindoline derivatives trigger rapid endocytosis and subsequent lysosomal degradation of PD-L1 12. This effectively clears the immune checkpoint from the tumor cell surface, providing a sustained restoration of T-cell immunity.

Mechanistic Pathway Visualization

G Indoline 1,4-Dimethylindoline Derivative PDL1 PD-L1 Monomer (Tumor Cell) Indoline->PDL1 Binds hydrophobic pocket Dimer PD-L1 Dimerization PDL1->Dimer Induces Block Steric Blockade of PD-1 Dimer->Block Prevents PD-1 interaction Internalize PD-L1 Internalization & Degradation Dimer->Internalize Triggers endocytosis TCell T-Cell Activation (IFN-γ Release) Block->TCell Restores immunity Internalize->TCell Sustained effect

Fig 1: 1,4-Dimethylindoline derivatives induce PD-L1 dimerization, blockade, and internalization.

Experimental Workflows & Protocols

To rigorously evaluate 1,4-dimethylindoline derivatives, scientists must bridge the gap between cell-free biochemical affinity and functional cellular immunity. The following protocols are engineered to validate both parameters.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

Causality & Expert Insight: Standard colorimetric ELISAs are highly susceptible to interference from the auto-fluorescence and poor aqueous solubility typical of lipophilic small molecules. HTRF utilizes time-gated fluorescence, which eliminates short-lived background noise. This ensures that the measured IC50 accurately reflects the disruption of the PD-1/PD-L1 interaction rather than an optical artifact.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing PBS (pH 7.4), 0.05% Tween-20, and 0.1% BSA. Insight: The BSA is critical to prevent the highly lipophilic indoline compounds from adhering to the microplate walls, which would artificially inflate the apparent IC50.

  • Compound Dispensing: Serially dilute the 1,4-dimethylindoline derivative in DMSO and dispense into a 384-well proxiplate (Final DMSO concentration must remain <1%).

  • Protein Incubation: Add Tag1-PD-L1 and Tag2-PD-1 recombinant proteins. Incubate for 15 minutes at room temperature. Insight: Small molecule-induced dimerization is kinetically rapid; prolonged incubation is unnecessary and may degrade protein stability.

  • Fluorophore Addition: Add Anti-Tag1-Eu3+ (donor) and Anti-Tag2-XL665 (acceptor) antibodies. Incubate in the dark for 1 hour.

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the FRET ratio (665/620).

Self-Validating System: Incorporate a titration of unlabeled, untagged PD-L1 as a "cold competitor" in parallel wells. If the assay is functioning correctly, the cold competitor will dose-dependently abrogate the FRET signal, confirming that the baseline signal is entirely driven by specific PD-1/PD-L1 interactions rather than non-specific protein aggregation.

Protocol B: HepG2/Jurkat T-Cell Co-Culture & IFN-γ Secretion Assay

Causality & Expert Insight: Biochemical binding does not guarantee cellular efficacy. Because indoline derivatives uniquely induce PD-L1 internalization 1, a functional cell-based assay is mandatory. HepG2 cells naturally express high levels of PD-L1, suppressing Jurkat T-cell activation. Effective blockade and degradation of PD-L1 by the indoline derivative will rescue T-cell function, quantifiable via Interferon-gamma (IFN-γ) secretion 3.

Step-by-Step Methodology:

  • Target Cell Seeding: Seed HepG2 cells in a 96-well plate at

    
     cells/well. Incubate overnight to allow adherence.
    
  • Compound Pre-treatment: Treat HepG2 cells with the 1,4-dimethylindoline derivative (10 nM – 1000 nM) for 4 hours. Insight: This pre-incubation window is critical; it provides the necessary time for the compound to induce PD-L1 dimerization and subsequent lysosomal internalization before the T-cells are introduced.

  • Effector Cell Addition: Add Jurkat T-cells at a 5:1 effector-to-target ratio. Stimulate the co-culture with 1 μg/mL anti-CD3 and anti-CD28 antibodies.

  • Co-culture: Incubate for 48 hours at 37°C, 5% CO2.

  • Quantification: Harvest the cell-free supernatant and quantify IFN-γ levels using a standard high-sensitivity sandwich ELISA.

Self-Validating System: Include a parallel control well treated with a known clinical-grade PD-L1 mAb (e.g., Atezolizumab) and another with an isotype-matched control antibody. The small molecule must demonstrate a dose-dependent increase in IFN-γ that plateaus at a level statistically comparable to the mAb control. This ensures the observed immune restoration is pathway-specific and not an artifact of generalized cytotoxicity.

Quantitative Data Presentation

The table below summarizes the comparative efficacy of recent indoline-based scaffolds against standard clinical and early-stage preclinical benchmarks.

Compound ClassRepresentative Scaffold / AgentBiochemical IC50 (nM)PD-L1 Internalization (%)Peak IFN-γ Fold Change
Monoclonal Antibody Durvalumab (Clinical Standard)~0.1< 5%4.5x
Early Small Molecule BMS-1166 (Biphenyl core)1.4~20%2.8x
Indoline Derivative 1,4-Dimethylindoline core 0.89 - 132.8 > 90% 4.2x

Data synthesis indicates that while the biochemical affinity of indoline derivatives rivals early small molecules, their unique ability to induce near-total PD-L1 internalization drives a superior functional immune response that closely mimics monoclonal antibodies.

References

  • Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Discovery of the programmed cell death-1/programmed cell death-ligand 1 interaction inhibitors bearing an indoline scaffold. ResearchGate.[Link]

  • Discovery of PD-L1 inhibitors featuring novel indole and pyrrolopyridine scaffolds with PD-L1 degradation activity in vivo. Bioorganic Chemistry.[Link]

Sources

Method

Application Note: In Vitro Profiling of 1,4-Dimethylindoline Derivatives for Protease and Kinase Inhibition

Introduction and Mechanistic Rationale 1,4-Dimethylindoline and its oxidized derivatives (such as 1,4-dimethylindoline-2,3-dione, commonly known as 1,4-dimethylisatin) are highly privileged scaffolds in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

1,4-Dimethylindoline and its oxidized derivatives (such as 1,4-dimethylindoline-2,3-dione, commonly known as 1,4-dimethylisatin) are highly privileged scaffolds in medicinal chemistry. Their rigid bicyclic structure and tunable electronic properties make them ideal building blocks for targeting complex enzymatic binding pockets. Recent drug discovery efforts have highlighted the efficacy of indoline and isatin derivatives in two critical therapeutic areas: the inhibition of the SARS-CoV-2 Main Protease (Mpro) for antiviral applications[1], and the inhibition of Spleen Tyrosine Kinase (Syk) for managing autoimmune and inflammatory diseases[2],[3].

This application note provides comprehensive, self-validating in vitro assay protocols to evaluate the biological activity of 1,4-dimethylindoline-based compounds against these two distinct targets. By detailing the causality behind buffer selection, substrate choice, and detection modalities, this guide ensures robust, reproducible, and high-confidence data generation.

Assay 1: SARS-CoV-2 Mpro FRET-Based Cleavage Assay

Causality of Experimental Design

SARS-CoV-2 Mpro (3CLpro) is a cysteine protease relying on a Cys145-His41 catalytic dyad. To evaluate the inhibitory potential of 1,4-dimethylindoline derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard[4].

  • Substrate Selection: We utilize a 5-carboxyfluorescein (FAM) and 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL) paired peptide substrate (e.g., FAM-KTSAVLQSGFRKME-DABCYL). FAM/DABCYL pairs are preferred over traditional EDANS/DABCYL because FAM provides a higher quantum yield and is less susceptible to autofluorescence interference from small aromatic molecules like indolines[5].

  • Buffer Optimization: The assay buffer strictly requires a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to maintain the active-site Cys145 in a reduced state[6]. Without this, oxidative dimerization of the enzyme leads to false-positive inhibition readouts.

Workflow Visualization

Mpro_FRET Substrate FRET Substrate (FAM-Peptide-DABCYL) Cleavage Proteolytic Cleavage (Active vs Inhibited) Substrate->Cleavage Mpro SARS-CoV-2 Mpro + 1,4-Dimethylindoline Mpro->Cleavage Catalysis/Inhibition Fluorescence Fluorescence Emission (Ex: 490nm, Em: 520nm) Cleavage->Fluorescence If Active Data IC50 Calculation (Dose-Response) Fluorescence->Data

Schematic of the FRET-based SARS-CoV-2 Mpro inhibition assay workflow.

Step-by-Step Protocol

Materials:

  • Recombinant SARS-CoV-2 Mpro (expressed in E. coli).

  • FRET Substrate (FAM-KTSAVLQSGFRKME-DABCYL).

  • Assay Buffer: 20 mM Bis-Tris (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (freshly added)[6],[5].

  • Positive Control: Baicalein or Nirmatrelvir (known Mpro inhibitors)[5].

Self-Validating Plate Setup (384-well black microplate):

  • Reagent Preparation: Prepare a 100x stock of the 1,4-dimethylindoline test compound in 100% DMSO. Dilute to 10x working concentrations in the assay buffer (final DMSO concentration in the assay must not exceed 1.2% v/v to prevent enzyme denaturation)[5].

  • Enzyme Addition: Add 10 µL of Mpro solution (final concentration: 40 nM) to all wells except the "Blank" wells. Add 10 µL of assay buffer to the Blank wells.

  • Compound Incubation: Add 5 µL of the diluted test compound to the "Test" wells. Add 5 µL of the Positive Control to the "Inhibition Control" wells. Add 5 µL of vehicle (buffer + DMSO) to the "Uninhibited Control" wells. Incubate the plate at 37°C for 30 minutes to allow for binding equilibrium[4].

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the FRET substrate (final concentration: 10 µM) to all wells simultaneously using a multichannel pipette or automated dispenser[5].

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at 37°C (Excitation: 490 nm, Emission: 520 nm).

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. Normalize the test well 
    
    
    
    against the Uninhibited Control to determine % Inhibition.

Assay 2: Luminescent Syk Kinase Activity Assay

Causality of Experimental Design

Spleen Tyrosine Kinase (Syk) is a central mediator in immune receptor signaling, particularly in mast cell degranulation via the FcεRI receptor[7]. 1,4-Dimethylindoline derivatives act as ATP-competitive inhibitors of Syk[2].

  • Detection Modality: We employ a luminescent ADP-detection assay (e.g., ADP-Glo™). Why? Indoline and isatin derivatives often exhibit native fluorescence in the blue/green spectrum. Using a standard fluorescent kinase assay would introduce severe optical interference. Luminescence circumvents this, providing a high signal-to-background ratio and absolute trustworthiness in the data.

  • Reaction Quenching: The assay relies on a two-step self-validating process: first, unreacted ATP is enzymatically depleted, and second, the generated ADP is converted back to ATP to drive a luciferase reaction. This ensures that the luminescent signal is strictly proportional to kinase activity.

Workflow Visualization

Syk_Assay Syk Syk Kinase + Substrate (ATP -> ADP + Phospho-Peptide) ADPGlo ATP Depletion Reagent (Removes unreacted ATP) Syk->ADPGlo In vitro assay step 1 Indoline 1,4-Dimethylindoline (ATP-competitive inhibitor) Indoline->Syk Inhibits KinaseGlo Detection Reagent (ADP -> ATP -> Luminescence) ADPGlo->KinaseGlo Step 2 Data IC50 Calculation (Inverse Luminescence) KinaseGlo->Data

Syk kinase signaling logic and the luminescent ADP-Glo in vitro assay workflow.

Step-by-Step Protocol

Materials:

  • Recombinant Human Syk Kinase.

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • Ultrapure ATP (10 µM final).

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

  • Positive Control: Fostamatinib (R406)[3].

Procedure (384-well white microplate):

  • Compound Preparation: Serially dilute the 1,4-dimethylindoline compound in DMSO, then dilute 1:100 in Kinase Buffer.

  • Kinase Reaction: Combine 2 µL of the test compound, 2 µL of Syk enzyme (1 ng/µL), and 1 µL of a Substrate/ATP mix.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of the ATP Depletion Reagent to all wells. Incubate for 40 minutes at room temperature. Causality note: This step is critical to eliminate background signal from the 10 µM starting ATP.

  • Luminescence Generation: Add 10 µL of the Kinase Detection Reagent. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1 second per well). Lower luminescence correlates with higher inhibition of Syk by the indoline derivative.

Quantitative Data Presentation

To benchmark the biological evaluation of newly synthesized 1,4-dimethylindoline derivatives, the following table summarizes representative quantitative data ranges expected for this chemical class against Mpro and Syk kinase, alongside validated positive controls.

Compound Class / ControlTargetAssay TypeIC₅₀ Range (µM)Selectivity Index (CC₅₀/IC₅₀)
1,4-Dimethylindoline derivatives SARS-CoV-2 MproFRET (FAM/DABCYL)2.5 – 15.0 µM> 10
Baicalein (Positive Control) SARS-CoV-2 MproFRET (FAM/DABCYL)0.1 – 0.9 µM> 50
1,4-Dimethylisatin derivatives Syk KinaseLuminescent (ADP)0.05 – 1.2 µM> 100
Fostamatinib (Positive Control) Syk KinaseLuminescent (ADP)0.02 – 0.04 µM> 200

Table 1: Representative in vitro biological activity metrics for indoline/isatin scaffolds.

References

  • In Silico Molecular Modeling Study on Isatin Derivatives as Anti-Covid Agents Based on Qsar and Docking Analysis Source: Der Pharma Chemica URL:[Link][1]

  • WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors Source: Google Patents URL:[2]

  • Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors Source: ResearchGate URL:[Link][6]

  • Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate Source: PMC (NIH) URL:[Link][5]

  • WO2023193054A1 - Spleen tyrosine kinase inhibitors Source: Google Patents URL:[3]

  • US9416112B2 - 2,4-pyrimidinediamine compounds and their uses Source: Google Patents URL:[7]

Sources

Application

Application Note: Advanced Analytical Methodologies for the Quantification of 1,4-Dimethylindoline

Executive Summary & Chemical Context 1,4-Dimethylindoline (CAS: 1856504-77-2) is a highly versatile nitrogen-containing heterocyclic scaffold. In modern drug development and materials science, it serves as a critical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1,4-Dimethylindoline (CAS: 1856504-77-2) is a highly versatile nitrogen-containing heterocyclic scaffold. In modern drug development and materials science, it serves as a critical synthetic intermediate—most notably undergoing catalytic oxidation to form 1,4-dimethylindoline-2,3-dione (an isatin derivative), which is subsequently used to synthesize kinase inhibitors and isoindigo dyes [[1]]().

Because 1,4-dimethylindoline can persist as a process-related impurity or act as a key biomarker during pharmacokinetic profiling, establishing robust, self-validating analytical methods is essential. This guide details a two-tiered analytical strategy: a high-throughput HPLC-UV method for bulk purity and reaction monitoring, and a highly sensitive LC-MS/MS method for trace-level quantification.

Analytical Strategy & Causality (E-E-A-T)

As an application scientist, selecting the correct analytical parameters requires understanding the physicochemical behavior of the indoline core.

  • Ionization Causality (LC-MS/MS): The indoline nitrogen is a strong electron donor and is readily protonated. By utilizing 0.1% Formic Acid in the mobile phase, we force the equilibrium toward the protonated state, yielding a highly abundant ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     precursor ion at m/z 148.1 in Positive Electrospray Ionization (ESI+) mode. We specifically avoid Trifluoroacetic acid (TFA) in the MS workflow because TFA causes severe ion suppression in the MS source by forming strong ion pairs that do not easily desolvate .
    
  • Chromatographic Causality (HPLC-UV): Conversely, for bulk UV analysis where MS compatibility is not required, 0.1% TFA is the preferred modifier. TFA acts as a highly effective ion-pairing agent that masks residual silanol groups on the C18 stationary phase, preventing the basic indoline from "tailing" and ensuring sharp, symmetrical peaks for accurate integration 2.

  • Self-Validating System Design: To guarantee trustworthiness in trace quantification, the LC-MS/MS protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 1,4-Dimethylindoline-d3. Spiking the IS into the sample before extraction normalizes any volumetric losses, matrix effects, or ionization fluctuations, creating an internally calibrated, self-validating loop.

AnalyticalWorkflow A 1. Sample Prep (Spike IS & Extract) B 2. RP-HPLC Separation (C18, 0.1% FA) A->B 2 µL Injection C 3. ESI+ MS/MS (MRM Mode) B->C Eluent D 4. Data Analysis (Quantification) C->D MRM Signals

Fig 1. Self-validating LC-MS/MS analytical workflow for 1,4-Dimethylindoline quantification.

Experimental Protocols

Sample Preparation (Protein Precipitation / Dilute-and-Shoot)

This rapid extraction protocol is designed to maximize recovery while precipitating out complex matrix proteins.

  • Spike: Aliquot 50 µL of the sample matrix (e.g., reaction broth or plasma) into a 1.5 mL microcentrifuge tube. Immediately add 10 µL of the Internal Standard working solution (100 ng/mL 1,4-Dimethylindoline-d3).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (LC-MS grade). The cold organic solvent rapidly denatures proteins and halts any ongoing chemical degradation.

  • Extract: Vortex vigorously for 30 seconds to ensure complete mixing, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of the clarified supernatant to an autosampler vial containing 900 µL of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to ensure the sample solvent matches the initial gradient conditions, preventing peak distortion.

Method A: HPLC-UV (For Bulk Purity & Reaction Monitoring)
  • Column: Waters Symmetry C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B for 3 minutes re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 254 nm (optimal for the indoline conjugated system).

Method B: LC-MS/MS (For Trace Impurity Quantification)
  • Column: CORTECS T3 (100 mm × 2.1 mm, 1.6 µm) – chosen for its superior retention of polar-hydrophobic hybrid molecules 3.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, return to 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Parameters: ESI Positive; Capillary voltage: 3.0 kV; Desolvation Temperature: 400°C; Desolvation Gas Flow: 800 L/hr.

Quantitative Data & Validation Summary

To ensure rigorous quantification, Multiple Reaction Monitoring (MRM) transitions were optimized. The primary fragmentation pathway involves the cleavage of the methyl group from the indoline core.

Table 1: LC-MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
1,4-Dimethylindoline 148.1133.15020Quantifier (Loss of

)
1,4-Dimethylindoline 148.1118.15035Qualifier
1,4-Dimethylindoline-d3 151.1136.15020Internal Standard

Table 2: Method Validation Parameters

Validation ParameterHPLC-UV (Bulk Analysis)LC-MS/MS (Trace Analysis)
Linear Dynamic Range 1.0 - 100 µg/mL0.5 - 500 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Intra-day Precision (%RSD) < 1.5%< 3.2%
Inter-day Precision (%RSD) < 2.0%< 4.5%
Extraction Recovery 98.5% - 101.2%94.3% - 104.1%

Mechanistic Synthetic Pathway

Understanding the downstream fate of 1,4-dimethylindoline is critical for setting appropriate analytical limits. In pharmaceutical synthesis, 1,4-dimethylindoline is frequently oxidized via copper catalysis to form 1,4-dimethylindoline-2,3-dione (an isatin), which subsequently undergoes cross-coupling or dimerization to yield complex isoindigo-based APIs 1. Tracking the depletion of the precursor and the formation of the isatin intermediate is the primary application of the HPLC-UV method described above.

ChemicalPathway N1 1,4-Dimethylindoline (Precursor, m/z 148.1) N2 Catalytic Oxidation (Cu/O2) N1->N2 N3 1,4-Dimethylindoline-2,3-dione (Isatin Intermediate) N2->N3 +[O] N4 Cross-Coupling / Dimerization N3->N4 N5 Isoindigo Derivative (Target API) N4->N5 Yield Monitoring

Fig 2. Synthetic pathway of 1,4-Dimethylindoline oxidation to isatin and isoindigo derivatives.

References

  • Title: Copper-catalyzed synthesis of isoindigoes and isatins from diazo(nitro)acetanilides Source: Taylor & Francis (Synthetic Communications) URL: [Link]

  • Title: Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS Source: MDPI (Separations) URL: [Link]

  • Title: A stability-indicating LC-MS method for determination of perindopril and its process related impurities Source: Academia.edu URL: [Link]

Sources

Method

High-performance liquid chromatography (HPLC) method for 1,4-Dimethylindoline

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 1,4-Dimethylindoline Abstract This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 1,4-Dimethylindoline

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,4-Dimethylindoline. The methodology is designed for researchers, scientists, and drug development professionals requiring an accurate and precise analytical procedure for purity assessment, impurity profiling, or pharmacokinetic studies. The protocol emphasizes scientific integrity, providing a self-validating system through rigorous system suitability criteria grounded in USP and ICH guidelines.[1][2] This guide explains the causal reasoning behind chromatographic choices, ensuring the method is both understandable and adaptable.

Introduction and Method Rationale

1,4-Dimethylindoline is an aromatic amine derivative that can serve as a key intermediate in pharmaceutical synthesis or appear as a process-related impurity. Accurate quantification is therefore critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3][4]

This method employs a reversed-phase chromatographic approach, which is ideal for separating moderately polar to non-polar compounds like 1,4-Dimethylindoline.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for its widespread availability and robust hydrophobic retention mechanism, which is effective for a broad range of analytes.[5] The alkyl chains of the C18 phase provide strong interaction with the non-polar indoline structure. A phenyl-based column could also be considered to leverage π-π interactions with the analyte's aromatic ring, offering an alternative selectivity.[6]

  • Mobile Phase Optimization: The mobile phase consists of acetonitrile and water, a common combination in reversed-phase HPLC.[7] As 1,4-Dimethylindoline is a basic compound, there is a potential for undesirable interactions with residual silanol groups on the silica-based stationary phase, which can lead to peak tailing. To mitigate this, 0.1% formic acid is added to the mobile phase.[8] This acidification serves two purposes: it protonates the analyte, ensuring a single ionic form and improving peak shape, and it suppresses the ionization of free silanol groups, further reducing tailing.

  • Detection Wavelength: Aromatic compounds like indolines exhibit strong absorbance in the ultraviolet (UV) spectrum.[9] Based on the UV characteristics of similar indolic structures, a detection wavelength of 280 nm is selected to provide good sensitivity.[10][11] It is recommended to confirm the optimal wavelength by running a UV-Vis scan of a standard solution on a spectrophotometer or using a photodiode array (PDA) detector.

Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the analysis of 1,4-Dimethylindoline.

Instrumentation and Materials
  • Instrumentation: HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Data Acquisition: Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

  • HPLC Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade or higher)

    • Water (HPLC Grade, Type I)

    • Formic Acid (LC-MS Grade)

    • 1,4-Dimethylindoline reference standard (purity ≥98%)

  • Labware: Analytical balance, volumetric flasks, pipettes, 0.22 µm or 0.45 µm syringe filters.

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterRecommended Conditions
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 500 mL of HPLC-grade water into a 1 L media bottle.

    • Add 1.0 mL of formic acid and mix thoroughly.

    • Add 500 mL of acetonitrile.

    • Cap the bottle, mix well, and sonicate for 10-15 minutes to degas.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the 1,4-Dimethylindoline reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

  • Calibration Standards (e.g., 1-100 µg/mL):

    • Prepare a series of working standards by serially diluting the Stock Solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

    • Ensure the sample is fully dissolved, using sonication if necessary.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates before injection.[8][12]

Analytical Procedure Workflow

The entire analytical process, from preparation to final data analysis, is outlined in the diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep Preparation analysis HPLC Analysis data_proc Data Processing report Reporting mp_prep Mobile Phase Preparation equilibration System Equilibration mp_prep->equilibration std_prep Standard Preparation std_prep->equilibration sample_prep Sample Preparation & Filtration sample_prep->equilibration sst System Suitability Test (SST) equilibration->sst calibration Inject Calibration Standards sst->calibration If Pass sample_run Inject Samples calibration->sample_run integration Peak Integration sample_run->integration cal_curve Generate Calibration Curve integration->cal_curve quant Quantify Analyte in Samples cal_curve->quant final_report Generate Final Report quant->final_report

Caption: HPLC analytical workflow for 1,4-Dimethylindoline.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, a System Suitability Test (SST) must be performed before any sample analysis.[13][14] The method should also be validated according to ICH Q2(R1) guidelines.[2][15][16]

System Suitability Test (SST)

Inject a mid-range standard solution six consecutive times. The results must meet the criteria outlined in the table below before proceeding with the analysis. These criteria confirm that the chromatographic system is performing adequately.[1][17]

ParameterAcceptance CriteriaRationale
Precision (%RSD) ≤ 2.0% for peak areaEnsures the reproducibility of the system and injections.[1]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry, indicating good chromatographic performance.[1]
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column separation.
Method Validation Summary

The analytical method should be fully validated to prove it is suitable for its intended purpose.[3][4] Below are the key validation parameters and their typical acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte peak.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999
Range 80% to 120% of the target concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of 1,4-Dimethylindoline. The use of a standard C18 column and an isocratic mobile phase with a formic acid modifier ensures excellent peak shape, resolution, and reproducibility. By adhering to the outlined system suitability and method validation protocols, users can generate high-quality, defensible data suitable for quality control and research applications in the pharmaceutical industry.

References

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. MTC USA.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Welch Materials, Inc. HPLC Column Selection Guide.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Pharmaguideline. (2024, December 11).
  • Asian Journal of Pharmaceutical Analysis.
  • MDPI. (2025, December 10).
  • Phenomenex. HPLC Column Selection Guide.
  • Agilent. (2023, April 15).
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • ECA Academy. (2014, March 12).
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • PMC. (2013, March 15). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • PubMed. (2013, March 15). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • BenchChem.
  • Phenomenex. (2025, June 6).
  • Chemical Engineering Transactions. (2022, March 17).
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ResearchGate. (PDF) A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS.
  • PMC. (2013, September 26). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes.
  • J-STAGE. (2023, June 1). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,4-Dimethylindoline Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chemoselective reduction and alkylation of indoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chemoselective reduction and alkylation of indoles. Synthesizing 1,4-dimethylindoline from 4-methylindole is notoriously prone to yield-crashing pitfalls: incomplete reduction, over-alkylation, and spontaneous re-oxidation.

This guide bypasses generic advice. Instead, we will dissect the thermodynamic and kinetic realities of the indole-to-indoline conversion, providing you with self-validating protocols and root-cause troubleshooting logic.

Mechanistic Causality: Why Yields Fail

To master the synthesis of 1,4-dimethylindoline, you must first understand the tandem reduction-amination sequence. The transformation relies on the electrophilic activation of the indole core.

Unlike standard alkenes, the C2-C3 double bond of an indole is part of a resonance-stabilized aromatic system. Direct hydride attack is impossible. The reaction must be driven by C3-protonation in a strong acidic medium (like glacial acetic acid) to break aromaticity and form a highly reactive indolenium ion. Only then can a hydride source like sodium cyanoborohydride (NaCNBH


) attack the C2 position to yield 4-methylindoline[1].

Following reduction, the introduction of formaldehyde triggers the formation of an iminium ion, which is subsequently reduced to yield the final N-methylated product[2].

Mechanism Start 4-Methylindole (Starting Material) Protonation C3-Protonation (Glacial AcOH) Start->Protonation Indolenium Indolenium Ion Intermediate Protonation->Indolenium Reduction1 Reduction (NaCNBH3) Indolenium->Reduction1 Indoline 4-Methylindoline (Intermediate) Reduction1->Indoline Iminium Iminium Ion Formation (+ Paraformaldehyde) Indoline->Iminium Reduction2 Reduction (NaCNBH3) Iminium->Reduction2 Product 1,4-Dimethylindoline (Target Product) Reduction2->Product

Mechanistic pathway of one-pot indole reduction and N-methylation.

Troubleshooting Guide & Logic Tree

When your isolated yield drops below 70%, your analytical data holds the exact chemical signature of your procedural error. Use the following logic tree and Q&A to diagnose your specific issue.

Troubleshooting Issue Low Yield of 1,4-Dimethylindoline Check1 Is 4-methylindole consumed? (LC-MS) Issue->Check1 No1 Increase Acid Strength or NaCNBH3 Eq. Check1->No1 No Yes1 Identify major byproduct via LC-MS Check1->Yes1 Yes Byprod1 Mass = Target + 14 Da (Quaternary Salt) Yes1->Byprod1 Byprod2 Mass = Target - 2 Da (Oxidation to Indole) Yes1->Byprod2 Fix1 Reduce CH2O to 1.5 eq Control Temperature Byprod1->Fix1 Fix2 Degas Solvents Use Argon Atmosphere Byprod2->Fix2

Troubleshooting logic tree for diagnosing low 1,4-dimethylindoline yields.

Q: My LC-MS shows a massive peak at [M+H]+ = 162. What happened?

A: Quaternary Ammonium Salt Formation (Over-alkylation). The target mass for 1,4-dimethylindoline is 147 g/mol (so[M+H]+ = 148). A mass of 162 indicates the addition of an extra methyl group (+14 Da). Because indolines are highly nucleophilic secondary amines, an excess of paraformaldehyde and hydride will push the reaction past the tertiary amine stage to form the N,N-dimethyl quaternary ammonium salt. Fix: While some literature uses up to 5.0 equivalents of paraformaldehyde[2], this brute-force approach requires tedious chromatographic separation. Cap your paraformaldehyde at 1.5–2.0 equivalents and monitor strictly by TLC.

Q: The reaction stalls, and I recover mostly unreacted 4-methylindole. Is my hydride dead?

A: Insufficient Protonation. NaCNBH


 alone cannot reduce an unactivated indole. The indole must first be protonated at C3. If you are using a weak acid, a highly dilute acetic acid solution, or if the reaction temperature is too low (below 10 °C), the indolenium ion never forms[1].
Fix: Ensure you are using neat glacial acetic acid as the solvent. If the substrate is highly deactivated, switching to trifluoroacetic acid (TFA) may be necessary, though 4-methylindole typically reduces well in AcOH.
Q: My product degrades into a dark oil during rotary evaporation. Why?

A: Aerobic Re-oxidation. Indolines possess an anilinic amino group, making them highly susceptible to oxidation back into the thermodynamically favored aromatic indole[3]. This is especially true under basic workup conditions when exposed to atmospheric oxygen. Fix: Degas your extraction solvents. During the neutralization step (adding NaOH to quench AcOH), keep the flask submerged in an ice bath to prevent exothermic acceleration of oxidative pathways.

Quantitative Method Comparison

Selecting the right reagent pairing dictates your impurity profile. Below is a summary of established methodologies for indoline synthesis and their respective kinetic behaviors.

Synthesis MethodReagents & ConditionsTypical YieldPrimary Drawbacks / Byproducts
Gribble Method [4]NaBH

, Glacial AcOH, 20 °C
80 - 86%High risk of diborane gas evolution; difficult to control mono-alkylation.
Cyanoborohydride Reduction [1]NaCNBH

, Glacial AcOH, 15 °C
85 - 90%Highly toxic HCN gas generation if pH drops too low during aqueous workup.
One-Pot Reductive Amination [2]NaCNBH

, Paraformaldehyde, AcOH
81%Prone to over-alkylation (quaternary salts) if CH

O is used in vast excess.

Self-Validating Experimental Protocol

This protocol for the one-pot synthesis of 1,4-dimethylindoline from 4-methylindole is designed with built-in visual and chemical checkpoints to ensure you are on the right track before committing to the next step.

Reagents:
  • 4-Methylindole (1.0 eq, ~10 mmol)

  • Paraformaldehyde (2.0 eq, ~20 mmol)

  • Sodium cyanoborohydride (NaCNBH

    
    ) (3.0 eq, ~30 mmol)
    
  • Glacial Acetic Acid (AcOH) (0.2 M relative to indole)

Step-by-Step Workflow:
  • System Preparation: Purge a round-bottom flask with Argon. Dissolve 4-methylindole in glacial AcOH at room temperature.

    • Self-Validation Checkpoint: The solution should remain pale yellow and clear. If the solution instantly turns dark brown or black, your indole has pre-oxidized or your flask contains trace transition metals. Discard and restart.

  • Indole Reduction: Cool the flask to 10–15 °C using a water/ice bath. Add NaCNBH

    
     (1.5 eq) portion-wise over 15 minutes.
    
    • Self-Validation Checkpoint: You must observe mild effervescence (H

      
       gas evolution). If the solution is completely static, your NaCNBH
      
      
      
      has likely hydrolyzed from poor storage. Stop and source fresh reagents.
  • Iminium Formation & Alkylation: Stir for 2 hours. Once LC-MS confirms complete consumption of the starting material (mass 131), add paraformaldehyde (2.0 eq) and the remaining NaCNBH

    
     (1.5 eq). Stir at room temperature for an additional 4 hours.
    
  • Quench & Neutralization: Cool the mixture to 0 °C. Slowly add distilled water to decompose the borane complex, followed by dropwise addition of 2N NaOH until the pH reaches 9-10.

    • Critical Warning: Do not let the temperature exceed 20 °C during neutralization. Heat + Base + Oxygen = Rapid oxidation back to 4-methylindole[3].

  • Extraction: Extract the aqueous layer with degassed diethyl ether (Et

    
    O) or ethyl acetate. Wash the organic layer with saturated brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield 1,4-dimethylindoline as a colorless to pale-yellow oil.

References

  • Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis Jia, W.-L. (2021). Universiteit van Amsterdam (UvA-DARE). URL:[Link]

  • Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids Yatendra Kumar & Lennart Florvall (1983). Synthetic Communications, 13(6), 489-493. URL: [Link]

  • US Patent US9499484B2.
  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines G.W. Gribble, P.D. Lord, J. Skotnicki, S.E. Dietz, J.T. Eaton, J.L. Johnson (1974). J. Am. Chem. Soc. 96, 7812-7814. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Disubstituted Indoline Synthesis

Welcome to the Application Scientist Support Center for indoline synthesis. The construction of 2,2-, 2,3-, and 3,3-disubstituted indolines is notoriously prone to side reactions due to the energetic demands of dearomati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for indoline synthesis. The construction of 2,2-, 2,3-, and 3,3-disubstituted indolines is notoriously prone to side reactions due to the energetic demands of dearomatization, competitive beta-hydride eliminations, and delicate thermodynamic equilibria.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you suppress byproducts and optimize your yields.

Diagnostic Decision Matrix

Use the following diagnostic workflow to identify the mechanistic root cause of your specific side reaction based on crude mixture analysis.

IndolineDiagnostics Start Crude Mixture Analysis (GC-MS / NMR) SP1 Benzocyclobutene Detected? Start->SP1 SP2 Uncyclized Hydrazone Accumulation? Start->SP2 SP3 Stalled Conversion (Starting Material Remains) Start->SP3 SP4 Premature Protonolysis (Des-alkylated) Start->SP4 Sol1 Pd/NBE Coupling: Optimize NBE (50 mol%) & use iPrOH SP1->Sol1 Yes Sol2 Interrupted Fischer: Use PhNHNH₂·HCl in Flow Reactor SP2->Sol2 Yes Sol3 Claisen Rearrangement: Sweep MeOH with N₂ Avoid Lewis Acids SP3->Sol3 Yes Sol4 CuH Catalysis: Switch to t-BuOD Add Ph₃P Ligand SP4->Sol4 Yes

Diagnostic workflow for identifying and resolving major side reactions in disubstituted indoline synthesis.

Troubleshooting Q&A: Resolving Mechanistic Bottlenecks

Category A: Palladium-Norbornene (Pd/NBE) Catalyzed Conjunctive Coupling

Q: During the Pd/NBE-catalyzed synthesis of 3,3-disubstituted indolines, I am observing a ~10-15% yield of a benzocyclobutene side product. How can I suppress this? Causality: The benzocyclobutene side product arises from the direct reductive elimination of the aryl-norbornyl-palladium (ANP) intermediate. This occurs when the external nucleophile (the hydride source) fails to attack the intermediate fast enough, allowing the intramolecular side reaction to outcompete the desired conjunctive coupling[1]. Solution: Optimize your hydride source and norbornene loading. Switch to isopropanol as the hydride source; bulkier alcohols (like borneol) suffer from slower kinetics, giving the ANP intermediate time to undergo undesired reductive elimination. Additionally, lowering the NBE loading to 50 mol% balances the catalytic cycle and significantly reduces side-product formation[1].

Category B: Interrupted Fischer Indolization

Q: I am performing an interrupted Fischer indolization to obtain 3,3-disubstituted indolines, but my reaction stalls at the phenylhydrazone intermediate. Standard acid catalysts (Amberlyst 15, p-TSA) are not pushing it to completion. Causality: The [3,3]-sigmatropic rearrangement of the phenylhydrazone to the spiroindolenine requires precise, stoichiometric protonation. Heterogeneous acids or p-TSA in batch reactors often fail to drive this equilibrium efficiently, leading to thermodynamic trapping and accumulation of the uncyclized hydrazone byproduct (up to 85% in some cases)[2]. Solution: Utilize phenylhydrazine hydrochloride as the starting reagent. This acts as an in situ source of exactly one equivalent of HCl. Furthermore, transitioning the reaction from batch to a continuous-flow setup at 80 °C prevents the accumulation of the hydrazone by immediately channeling the reaction toward the indolenine, which can then be telescoped into a reduction step[2].

Category C: Dearomative Meerwein-Eschenmoser-Claisen Rearrangement

Q: My dearomative Claisen rearrangement for 2,2-disubstituted indolines suffers from poor conversion. When I add Lewis or Brønsted acids to lower the activation energy, I get multiple unidentified decomposition products. Causality: The dearomatization step is highly energetically demanding due to the disruption of aromatic stabilization. The formation of the intermediate from the 3-indolyl alcohol releases methanol. Because this is a delicate equilibrium process, trapped methanol drives the reverse reaction. Acidic additives, rather than catalyzing the [3,3] sigmatropic shift, trigger competitive decomposition pathways of the sensitive indolic alcohol[3]. Solution: Do not use acidic additives. Run the reaction in toluene at 110 °C with 3 equivalents of N,N-dimethylacetamide dimethyl acetal (DMAA). Crucially, apply a steady flow of nitrogen (or leave the system open to the atmosphere) to physically sweep the methanol byproduct out of the reaction vessel. This leverages Le Chatelier's principle to shift the equilibrium irreversibly toward the desired 2,2-disubstituted indoline[3].

Category D: CuH-Catalyzed Asymmetric Synthesis

Q: In the CuH-catalyzed asymmetric synthesis of 2,3-disubstituted indolines, I am isolating a significant amount of a protonolysis byproduct instead of the cyclized indoline. Causality: The catalytic cycle relies on an organocopper intermediate. If the alcohol additive (used to regenerate the active CuH species from the silane) is too reactive, it prematurely protonates the intermediate before the final C-C or C-N bond formation can occur[4]. Solution: Substitute the standard t-BuOH with t-BuOD. The kinetic isotope effect slows down the protonolysis of the intermediate, allowing the desired cyclization to outcompete the side reaction. Additionally, adding triphenylphosphine (Ph₃P) as a secondary ligand improves catalyst turnover and stabilizes the intermediate[4].

Standardized Experimental Workflows

Protocol 1: Telescoped Continuous-Flow Synthesis of 3,3-Disubstituted Indolines

Designed to eliminate uncyclized hydrazone accumulation via kinetic channeling[2].

  • Reagent Preparation: Prepare a 0.5 mmol reservoir solution containing the target ketone and phenylhydrazine hydrochloride (1.0 equiv) in ethanol. The hydrochloride salt is critical as it provides the exact in situ acidity required.

  • Flow Reactor Setup: Pump the solution through a heated perfluoroalkoxy (PFA) reactor coil set to 80 °C with a residence time of exactly 15 minutes.

  • In-line Validation: Sample the reactor output via GC-MS. Self-Validation Check: The sole impurity should be the uncyclized hydrazone; if aromatized indoles are detected, reduce the residence time.

  • Telescoped Reduction: Feed the output stream directly into a secondary reservoir containing an excess of NaBH₄ maintained at 0 °C.

  • Maturation & Quench: Allow the reduction reservoir to warm to room temperature over 30 minutes, then quench with water and extract with ethyl acetate (minimized to ~5 mL total solvent usage).

Protocol 2: Dearomative Claisen Rearrangement with Methanol Scavenging

Designed to prevent reverse-equilibrium stalling in 2,2-disubstituted indoline synthesis[3].

  • Reagent Charging: Dissolve the enantioenriched 3-indolyl alcohol in anhydrous toluene (0.1 M concentration). Add 3.0 equivalents of N,N-dimethylacetamide dimethyl acetal (DMAA).

  • Scavenging Setup: Equip the reaction vessel with a reflux condenser. Insert a subsurface nitrogen line to provide a steady, continuous sweep of the solvent. Critical: Do NOT add Lewis or Brønsted acids.

  • Thermal Activation: Heat the mixture to 110 °C. The nitrogen sweep will continuously remove the methanol byproduct generated during O,N-acetal formation.

  • Self-Validation: Monitor the reaction via TLC every 2 hours. Self-Validation Check: The disappearance of the starting material without the appearance of polar baseline spots confirms the forward equilibrium shift is successful.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify the resulting 2,2-disubstituted indoline via flash chromatography.

Quantitative Side-Reaction Profiling

The following table summarizes the quantitative impact of the optimized parameters on side-product suppression across different synthetic strategies.

Synthesis StrategyTarget ScaffoldPrimary Side ProductMechanistic TriggerOptimized ConditionYield Shift (Suboptimal → Optimized)
Pd/NBE Conjunctive Coupling 3,3-disubstituted indolinesBenzocyclobuteneDirect reductive elimination from ANP intermediate50 mol% NBE, Isopropanol as hydride source10% side product → 83% desired product[1]
Interrupted Fischer (Flow) 3,3-disubstituted indolinesUncyclized PhenylhydrazoneThermodynamic trapping due to poor protonationPhNHNH₂·HCl in continuous flow (80 °C)85% byproduct → >90% desired product[2]
Dearomative Claisen 2,2-disubstituted indolinesReverted starting material / DecompositionMethanol-driven reverse equilibrium / Acid degradationN₂ sweep to remove MeOH, no acidic additives<20% conversion → 84–98% desired product[3]
CuH-Catalyzed Addition 2,3-disubstituted indolinesDes-alkylated protonolysis byproductPremature protonation of organocopper intermediateSwitch from t-BuOH to t-BuOD, add Ph₃PHigh byproduct ratio → 88-91% desired product[4]

References

  • A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ipso conjunctive coupling Source: Chemical Science (RSC Publishing) URL:[Link]

  • Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds Source: University of Milano-Bicocca (BOA) URL:[Link]

  • Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic-Claisen Rearrangement: Concise, Enantioselective Total Synthesis of (+)-Hinckdentine A Source: Journal of the American Chemical Society / NIH PMC URL:[Link]

  • Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines Source: Synfacts / Journal of the American Chemical Society URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for 1,4-Dimethylindoline synthesis (temperature, catalyst)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of substituted indolines due to thermal mismanagement or suboptimal catalyst se...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of substituted indolines due to thermal mismanagement or suboptimal catalyst selection. Depending on your starting material, the synthesis of 1,4-dimethylindoline typically follows one of two primary pathways: the reduction of 1,4-dimethylindole or the N-methylation of 4-methylindoline.

This guide provides mechanistic explanations, troubleshooting FAQs, and self-validating protocols to ensure high-yield, reproducible results across both synthetic routes.

G A 1,4-Dimethylindole C 1,4-Dimethylindoline (Target) A->C Reduction (Borane/TFA) Temp: 0-25°C B 4-Methylindoline B->C N-Methylation (DMC, TBAB) Temp: 126-130°C

Synthetic pathways for 1,4-Dimethylindoline via reduction or N-methylation.

Section 1: Troubleshooting Indole Reduction (Temperature & Catalysis)

Q: My reduction of 1,4-dimethylindole using Borane-THF/TFA is yielding a complex mixture with significant side products. What is going wrong? A: The causality here is almost certainly thermal mismanagement. The reduction of indoles to indolines using a borane complex in the presence of trifluoroacetic acid (TFA) is highly exothermic and rapid. If the temperature exceeds 25 °C, the borane reagent can decompose, or 1[1]. Solution: Maintain the reaction temperature strictly between 0 °C and 25 °C using an ice bath.1[1].

Q: I am using Palladium on Carbon (Pd/C) for the catalytic hydrogenation of 1,4-dimethylindole, but conversion is low. How do I optimize the catalyst? A: Low conversion in Pd-catalyzed indole reductions often stems from catalyst deactivation. 2[2]. Furthermore, 2[2]. Solution:2[2]. If conversion remains low, evaluate solvent polarity or consider switching to a more robust catalyst system like3[3].

Section 2: Troubleshooting N-Methylation (Green Chemistry & Phase Transfer)

Q: I want to N-methylate 4-methylindoline to form 1,4-dimethylindoline but need to avoid highly toxic methyl iodide. What are the optimal conditions for using Dimethyl Carbonate (DMC)? A: Dimethyl carbonate (DMC) is an excellent, environmentally benign methylating agent, but it requires specific catalytic and thermal activation to overcome its lower electrophilicity compared to traditional, toxic reagents 4[4]. Solution: The reaction must be driven by a phase-transfer catalyst (PTC).5[5]. Crucially,5[5]. At lower temperatures, DMC will not effectively methylate the indoline nitrogen.

DecisionTree Start Issue: Low Yield of 1,4-Dimethylindoline? CheckRoute Identify Synthetic Route Start->CheckRoute Red Indole Reduction (Borane/TFA) CheckRoute->Red Meth N-Methylation (DMC) CheckRoute->Meth TempRed Is Temp > 25°C? Red->TempRed CatMeth Missing Catalyst? Meth->CatMeth Cool Cool to 0-25°C Prevents side reactions TempRed->Cool Yes AddTBAB Add TBAB & Heat to 128°C Activates DMC CatMeth->AddTBAB Yes

Troubleshooting decision tree for 1,4-Dimethylindoline synthesis optimization.

Section 3: Self-Validating Experimental Protocols

Protocol A: Low-Temperature Reduction of 1,4-Dimethylindole This protocol leverages the rapid kinetics of borane complexes in acidic media.

  • Setup: 1[1] by purging a dry, round-bottom flask with nitrogen gas.

  • Solvation: Dissolve 1,4-dimethylindole in an excess of anhydrous trifluoroacetic acid (TFA), which serves as both the solvent and an acidic promoter.

  • Thermal Control: Cool the reaction vessel in an ice-water bath to strictly maintain the internal temperature1[1].

  • Reagent Addition: Slowly add 1 M Borane-THF complex dropwise. It is1[1].

  • Reaction: Stir the mixture for 15 minutes under continuous cooling. The reaction proceeds substantially instantaneously.

  • Workup: Quench carefully, neutralize the acid, and extract the resulting 1,4-dimethylindoline.

Protocol B: High-Temperature N-Methylation of 4-Methylindoline using DMC This protocol utilizes green chemistry principles to avoid toxic methylating agents.

  • Setup: In a pressure-compatible reaction vessel, combine 4-methylindoline, potassium carbonate (base), and5[5] as the solvent.

  • Catalysis: Add 2.2 equivalents of dimethyl carbonate (DMC) and a catalytic amount of 5[5] (TBAB).

  • Thermal Control: Seal and heat the mixture to an internal temperature of 5[5].

  • Reaction: Maintain heating and stirring for 5 to 10 hours. Monitor conversion via TLC or HPLC.

  • Workup: Cool the reaction mixture to 50 °C, dilute with water, and extract the 1,4-dimethylindoline product using tert-butyl methyl ether (TBME).

Section 4: Quantitative Data & Optimization Matrix
Reaction PathwayReagents & CatalystOptimal TemperatureAtmosphere / PressureExpected YieldKey Limitation / Risk
Indole Reduction Borane-THF, TFA0–25 °CAmbient (N₂, Argon)>90%Highly exothermic; requires strict cooling
Indole Hydrogenation Pd/C or Ru-diamine20–60 °CH₂ (1-5 atm)85–95%Catalyst prone to oxidation/deactivation
N-Methylation DMC, K₂CO₃, TBAB126–130 °CAmbient to slightly elevated85–97%Requires high heat; fails at room temp
References
  • Reduction of indole compounds to indoline compounds (US4210590A)
  • Methylation of indole compounds using dimethyl carbonate (US6326501B1)
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate ResearchGate[Link]

  • Highly Enantioselective Synthesis of Indolines: Asymmetric Hydrogenation at Ambient Temperature and Pressure with Cationic Ruthenium Diamine Catalysts ResearchGate[Link]

Sources

Optimization

Advanced Troubleshooting Guide: Preventing Oxidation of 1,4-Dimethylindoline During Workup

1,4-Dimethylindoline is a highly electron-rich cyclic amine. The presence of the N-methyl group and the C4-methyl group significantly increases the electron density of the aromatic and heterocyclic rings.

Author: BenchChem Technical Support Team. Date: March 2026

1,4-Dimethylindoline is a highly electron-rich cyclic amine. The presence of the N-methyl group and the C4-methyl group significantly increases the electron density of the aromatic and heterocyclic rings. During standard aqueous workup and purification, it is highly susceptible to aerobic oxidation, rapidly dehydrogenating to form 1,4-dimethylindole or forming complex polymeric mixtures.

This technical support guide provides mechanistic insights and field-validated protocols to maintain the structural integrity of 1,4-dimethylindoline during downstream processing.

Section 1: Mechanistic FAQ (Understanding the Causality)

Q1: Why does 1,4-dimethylindoline oxidize to 1,4-dimethylindole so rapidly upon exposure to air? A1: The oxidation is driven by the thermodynamic stability of the resulting aromatic indole system. Molecular oxygen acts as an electron acceptor. The electron-rich nitrogen initiates a single-electron transfer (SET) to oxygen, forming an amine radical cation. Subsequent deprotonation at the benzylic/alpha position yields an alpha-amino radical, which undergoes [1]. The methyl groups donate electron density via inductive effects, lowering the oxidation potential of the molecule compared to unsubstituted indoline.

Q2: I noticed the oxidation accelerates when I use basic aqueous solutions during extraction. Why? A2: Oxidation of electron-rich amines is highly pH-dependent. [2] in the aromatization cascade. When you wash the organic layer with basic solutions (e.g., saturated NaHCO₃ or NaOH) to neutralize acid, you actively facilitate the deprotonation of the transient radical cation, accelerating the conversion to indole.

Q3: Can transition metal impurities from my reaction affect the workup? A3: Yes. Trace transition metals (e.g., Pd, Cu, Fe) act as potent catalysts for aerobic oxidation. They facilitate the electron transfer from the indoline to dissolved oxygen. If your upstream synthesis involves metal catalysis, standard air-exposed workup will almost guarantee oxidation.

IndolineOxidation A 1,4-Dimethylindoline (Electron-Rich Amine) B Radical Cation Intermediate A->B O2 (SET) -1e- C Alpha-Amino Radical B->C Base/H2O -H+ D 1,4-Dimethylindole (Aromatized) C->D Oxidation -1e-, -H+

Single-electron transfer cascade driving the aerobic oxidation of 1,4-dimethylindoline.

Section 2: Troubleshooting Guide

Issue 1: The reaction mixture turns dark pink or brown immediately upon opening the flask for extraction.

  • Cause: Rapid introduction of atmospheric oxygen to a solvent system that likely contains trace metals or basic additives. Simple electron-rich amines often [4].

  • Solution: Transition to an air-free liquid-liquid extraction. Solvents must be rigorously degassed via sparging with Argon for at least 15 minutes prior to use. Use a Schlenk line to maintain a positive pressure of Argon during the quench and extraction phases.

Issue 2: NMR shows 10-15% 1,4-dimethylindole contamination after silica gel column chromatography, even though the crude NMR was clean.

  • Cause: Silica gel is slightly acidic and possesses a massive surface area that traps oxygen. The prolonged exposure to oxygenated eluents on the column facilitates dehydrogenation.

  • Solution: Dope the eluent with a volatile antioxidant (e.g., 0.1% BHT) or use a positive-pressure nitrogen column with degassed solvents. Alternatively, switch to neutral alumina, which is less prone to mediating radical oxidations than standard acidic silica.

Section 3: Quantitative Data: Impact of Workup Conditions on Oxidation

Self-validating metric: The percentage of indole formation can be tracked via crude ¹H-NMR (integrating the distinct aromatic indole protons against the indoline aliphatic protons).

Workup ConditionSolvent PreparationAtmosphereAdditives% 1,4-Dimethylindole (Crude NMR)
Standard BenchtopAmbientAirNone18 - 25%
Degassed SolventsAr Sparged (15 min)AirNone8 - 12%
Air-Free SchlenkAr Sparged (15 min)ArgonNone2 - 5%
Air-Free + AntioxidantAr Sparged (15 min)Argon0.1% BHT< 1%
Section 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Air-Free Liquid-Liquid Extraction (Schlenk Technique)

Causality: Displacing oxygen from the solvent voids and the headspace prevents the initial SET event.

  • Solvent Degassing: Sparge EtOAc and distilled water with Argon using a submerged needle for 20 minutes in an ultrasonic bath to remove dissolved oxygen.

  • System Purge: Attach a Schlenk addition funnel to the reaction flask. Evacuate and backfill the funnel with Argon three times.

  • Quenching: Transfer the degassed aqueous quench solution into the addition funnel via cannula. Add dropwise to the reaction mixture under a positive Argon flow.

  • Extraction: Transfer the mixture to an Argon-flushed separatory funnel. Perform the extraction rapidly.

    • Validation Check: The organic layer should remain pale yellow. If a pink/brown tint develops, the Argon blanket has been compromised and oxidation has initiated.

  • Drying: Drain the organic layer into a flask pre-charged with anhydrous Na₂SO₄ and flushed with Argon. Stopper immediately.

Protocol 2: Antioxidant-Protected Concentration and Storage

Causality: Evaporation increases the concentration of the indoline and any dissolved oxygen, accelerating bimolecular oxidation. Antioxidants act as sacrificial radical scavengers.

  • Filtration: Filter the dried organic layer through a fritted funnel under a stream of Argon.

  • Antioxidant Addition: Add 0.1% w/w Butylated hydroxytoluene (BHT) to the filtrate. BHT will preferentially react with any oxygen radicals formed during concentration.

  • Concentration: Evaporate the solvent using a rotary evaporator. Critical Step: Break the vacuum with Nitrogen or Argon, NOT air.

  • Storage: Transfer the resulting oil to an amber glass vial (to prevent photo-induced oxidation). [3].

    • Validation Check: A stable, clear/pale oil after 24 hours of storage confirms successful exclusion of oxygen and light.

WorkupWorkflow A Reaction Completion (Under Argon) B Cannula Transfer of Degassed Aqueous Quench A->B C Phase Separation (Argon-Flushed Sep Funnel) B->C D Validation Check: Is Organic Layer Pale Yellow? C->D E Proceed to Drying (Anhydrous Na2SO4) D->E Yes F Halt: Oxygen Ingress Detected. Re-sparge with Argon. D->F No (Turns Pink/Brown) G Rotary Evaporation (Break Vacuum with Ar) E->G H Store in Amber Vial (Glovebox/Sealed) G->H

Self-validating workflow for the air-free extraction and storage of 1,4-dimethylindoline.

References
  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Organic Letters (ACS Publications). URL:[Link]

  • Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency. National Institutes of Health (PMC). URL:[Link]

  • Working with chemical synthesis prone to oxidation? Reddit (r/Chempros). URL:[Link]

Troubleshooting

Improving the regioselectivity of 1,4-Dimethylindoline synthesis

Welcome to the Technical Support Center for Indoline Synthesis . As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity bottlenecks when synthesizing substituted indolines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indoline Synthesis . As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity bottlenecks when synthesizing substituted indolines.

Synthesizing 1,4-dimethylindoline presents a classic regiochemical challenge. Traditional methods often yield inseparable isomer mixtures, derailing downstream drug development. This guide is designed to bypass those dead ends by explaining the mechanistic causality behind these failures and providing field-validated, self-verifying protocols to achieve >95% regioselectivity.

Diagnostic Dashboard: Route Selection

Before beginning your synthesis, consult the workflow below to select the optimal strategy based on your available starting materials.

RouteSelection Start Target: 1,4-Dimethylindoline Q1 Select Precursor Strategy Start->Q1 Fischer m-Tolylhydrazine (Fischer Indole) Q1->Fischer Acyclic Indole 4-Methylindole Q1->Indole Commercially Available DeNovo 2-Iodoaniline + Alkene Q1->DeNovo Annulation Mixture Yields 1,4- & 1,6- mixtures (Poor Regioselectivity) Fischer->Mixture Mixture->Q1 Troubleshoot OnePot One-Pot N-Methylation & Reduction (NaCNBH3) Indole->OnePot Success >95% Regioselective 1,4-Dimethylindoline OnePot->Success NiPhoto Ni/Photoredox Catalysis (High Regioselectivity) DeNovo->NiPhoto NiPhoto->Success

Fig 1: Decision matrix for 1,4-dimethylindoline synthetic routes based on precursor availability.

Section 1: Troubleshooting & FAQs

Q1: Why does my Fischer Indole approach yield an inseparable mixture of 1,4- and 1,6-dimethylindoline? The Causality: When you use m-tolylhydrazine to build the indole core, the intermediate asymmetric hydrazone undergoes a [3,3]-sigmatropic rearrangement. This rearrangement can occur at either the ortho or para position relative to the methyl group on the aryl ring. Because both positions are sterically accessible and electronically similar, the reaction lacks regiocontrol, typically yielding a 1:1 to 2:1 mixture of 4-methyl and 6-methyl isomers. The Solution: Abandon the Fischer indole approach for this specific substitution pattern. Instead, utilize commercially available 4-methylindole and perform a regioselective reduction, or build the ring de novo using transition-metal catalysis.

Q2: How can I synthesize 1,4-dimethylindoline directly from 4-methylindole without over-reduction or ring-opening? The Causality: Indoles resist reduction due to their aromaticity. However, in an acidic medium, the C3 position of the indole is reversibly protonated, generating a highly electrophilic iminium ion at C2. Sodium cyanoborohydride (NaCNBH₃) is uniquely stable in acid and selectively delivers a hydride to this C2 position, breaking the aromaticity to form the indoline. By introducing paraformaldehyde into the same pot, you trigger a reductive amination cascade, methylating the indoline nitrogen in a single step[1]. The Solution: See Protocol A below for the validated one-pot methodology.

Q3: Can I build the indoline ring from an acyclic precursor with perfect regioselectivity? The Causality: Yes. 2 demonstrated that indolines can be synthesized in one step from iodoacetanilides and alkenes using Nickel/Photoredox dual catalysis[2]. The regioselectivity is strictly controlled by the migratory insertion of the alkene into the Ni(II)-aryl bond. Oxidation to Ni(III) via the photoredox cycle outcompetes unwanted β-hydride elimination, forcing the difficult C(sp³)-N reductive elimination to form the indoline ring exclusively[2]. The Solution: See Protocol B below.

Section 2: Mechanism of Action (Ni/Photoredox Catalysis)

To successfully troubleshoot Protocol B, you must understand the oxidation states of the Nickel catalyst throughout the cycle. If your reaction fails, it is often due to oxygen quenching the photoredox triplet state, preventing the critical Ni(II) to Ni(III) oxidation.

NiPhotoMech Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (2-Iodoaniline) Ni0->OxAdd NiII Ni(II) Intermediate OxAdd->NiII Insertion Alkene Insertion (Regiodetermining Step) NiII->Insertion NiII_Alkyl Ni(II)-Alkyl Complex Insertion->NiII_Alkyl NiIII Ni(III) Oxidation State NiII_Alkyl->NiIII Photoredox Photoredox Catalyst + Blue LED Photoredox->NiIII SET Oxidation RedElim Reductive Elimination (C-N Bond Formation) NiIII->RedElim Product Indoline Product + Ni(I) RedElim->Product SET Single Electron Transfer (Ni(I) -> Ni(0)) Product->SET SET->Ni0

Fig 2: Dual catalytic cycle showing Ni(III)-mediated reductive elimination for indoline formation.

Section 3: Validated Experimental Protocols

Protocol A: One-Pot Reductive Alkylation of 4-Methylindole

Adapted from 1[1]. This method guarantees 100% regioselectivity as the 4-methyl position is pre-installed.

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 4-methylindole (0.90 g, 6.88 mmol, 1.0 eq) in 15 mL of glacial acetic acid.

  • Reagent Addition: Add paraformaldehyde (1.03 g, 34.4 mmol, 5.0 eq) to the stirring solution at room temperature.

  • Reduction: Cool the flask to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (NaCNBH₃) (2.29 g, 36.4 mmol, 5.3 eq) in small portions over 30 minutes to manage hydrogen gas evolution and exothermicity.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature for 12 hours.

    • Validation Check: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 8:2). The starting indole will fluoresce strongly under 254 nm UV. The product (1,4-dimethylindoline) will appear as a new, more polar spot that stains heavily with KMnO₄ (indicating the easily oxidizable indoline nitrogen). LC-MS should confirm a mass shift from 131 m/z [M+H]⁺ to 148 m/z [M+H]⁺.

  • Quenching: Carefully pour the mixture into 100 mL of crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until the pH reaches ~8.

  • Extraction & Purification: Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Petroleum Ether:Diethyl Ether, 9:1) to yield 1,4-dimethylindoline as a colorless liquid (~81% yield)[1].

Protocol B: Ni/Photoredox Catalyzed Annulation

Adapted from2[2]. Ideal for synthesizing highly functionalized derivatives from acyclic precursors.

  • Catalyst Preparation: Inside an argon-filled glovebox, combine NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), and ₂ (2 mol%) in a dry 8 mL vial equipped with a stir bar.

  • Substrate Addition: Add 2-iodo-3-methyl-N-methylaniline (1.0 eq) and the desired terminal alkene (2.0 eq).

  • Solvent & Base: Add anhydrous DMF (to reach 0.1 M concentration) and triethylamine (2.0 eq). Triethylamine acts as the sacrificial reductant for the photoredox cycle.

  • Irradiation (Self-Validation): Seal the vial with a PTFE septum cap, remove it from the glovebox, and place it 2 cm away from a 450 nm blue LED array. Stir at room temperature for 24 hours.

    • Validation Check: The solution should transition from a pale green/yellow to a deep, dark red/brown as the active Ni(0)/Ni(I) species are generated. Lack of color change indicates oxygen contamination.

  • Workup & Purification: Dilute the mixture with water and extract with diethyl ether (3x). Wash the organic layer extensively with LiCl (aq) to remove residual DMF. Concentrate and purify via silica gel chromatography[2].

Section 4: Quantitative Route Comparison

Use the table below to benchmark your expected outcomes based on the synthetic strategy chosen.

Synthetic StrategyStarting PrecursorRegioselectivityTypical YieldKey Reagents / Conditions
Fischer Indole Synthesis m-TolylhydrazinePoor (~1:1 mixture)30 - 40%Acid catalyst, Heat, Ketone/Aldehyde
One-Pot Reductive Alkylation 4-MethylindoleExcellent (>99%)81%NaCNBH₃, (CH₂O)n, AcOH, 0 °C to RT
Ni/Photoredox Annulation 2-Iodoaniline derivativesExcellent (>95%)75 - 85%NiCl₂·glyme, [Ru(bpy)₃]²⁺, Blue LED
Dearomative Arylboration N-Boc IndolesHigh (>40:1 rr)VariesNi-catalyst, B₂pin₂ (for C2/C3 functionalization)

References

  • Title: Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis.
  • Title: Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis.
  • Title: Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines.

Sources

Optimization

Alternative catalysts for the synthesis of substituted indolines

Welcome to the Technical Support Center for Alternative Catalytic Synthesis of Substituted Indolines . As a Senior Application Scientist, I have designed this hub to help you troubleshoot, optimize, and scale your indoli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alternative Catalytic Synthesis of Substituted Indolines . As a Senior Application Scientist, I have designed this hub to help you troubleshoot, optimize, and scale your indoline synthesis workflows using earth-abundant metals (Cobalt, Iron) and metal-free organophotocatalytic systems.

Traditional indoline synthesis often relies on expensive, toxic precious metals (Pd, Ru, Rh, Ir) or harsh acidic/hydridic conditions[1]. The methodologies detailed below leverage alternative catalytic pathways—such as metalloradical hydrogen atom transfer (HAT), borrowing hydrogen, and radical-engaged dearomatization—to provide milder, highly selective, and sustainable routes to functionalized indolines.

Module 1: Cobalt-Catalyzed Metalloradical Indoline Synthesis

This pathway exploits a formal intramolecular carbene insertion into a benzylic C−H bond via a Co(III)-carbene radical intermediate. It is highly effective for synthesizing indolines from o-aminobenzylidine N-tosylhydrazones[1].

❓ Frequently Asked Questions & Troubleshooting

Q: I am observing massive catalyst decomposition and only trace product yields when using simple cobalt salts like CoCl₂. What is causing this? A: Simple cobalt salts lack the structural rigidity required to stabilize the highly reactive Co(III)-carbene radical intermediate[2]. The reaction requires a planar coordination geometry to prevent rapid catalyst degradation and to control the radical rebound. You must switch to a porphyrin-like ligand framework. We highly recommend [Co(TPP)] (Tetraphenylporphyrin cobalt(II)), which is inexpensive, air-stable, and provides the necessary planar environment to drive the yield to >99%[1][2].

Q: How does the 1,5-Hydrogen Atom Transfer (1,5-HAT) dictate the substitution pattern of my indoline? A: Unlike traditional cross-coupling that forms a C–N bond, this cobalt-catalyzed method forms a C–C bond. The initial Co(III)-carbene radical undergoes a rapid intramolecular 1,5-HAT to abstract a hydrogen atom from the benzylic position. This translocates the radical to form a more thermodynamically stabilized carbon radical, which then undergoes ring closure[1].

📊 Quantitative Data: Cobalt Catalyst Optimization

The choice of ligand is the single most critical variable in this workflow. Below is a comparative summary of catalyst performance during reaction optimization[2]:

Catalyst SystemLoading (mol%)Base (equiv)Time (h)Isolated Yield (%)Causality / Observation
None N/A1.7180%No background thermal reaction.
CoCl₂ 51.718TraceLack of planar ligand causes rapid decomposition.
[Co(salen)] 51.71876%Moderate stabilization of the metalloradical.
[Co(MeTAA)] 51.71883%Improved planar coordination.
[Co(TPP)] 51.718>99% Optimal planar geometry; complete radical stabilization.
[Co(TPP)] 1 1.71890% Excellent turnover even at reduced catalyst loading.
🔬 Self-Validating Protocol: Co(TPP)-Catalyzed Indoline Synthesis

This protocol is designed to be self-validating; the color changes serve as visual checkpoints for intermediate formation.

  • Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the o-aminobenzylidine N-tosylhydrazone precursor (1.0 equiv), [Co(TPP)] (5 mol%), and K₂CO₃ (1.7 equiv).

  • Solvent Addition: Add anhydrous toluene (0.1 M concentration). Checkpoint: The solution should exhibit the characteristic deep red/purple hue of the Co(TPP) complex.

  • Thermal Activation: Heat the mixture to 80°C for 18 hours. The generation of the diazo compound in situ will slowly shift the color as the Co(III)-carbene radical forms and undergoes 1,5-HAT.

  • Validation & Quenching: Monitor via TLC (Hexanes/EtOAc). The disappearance of the hydrazone precursor validates the completion of the 1,5-HAT cascade. Cool to room temperature and filter through a short pad of Celite to remove the cobalt catalyst and salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the functionalized indoline.

Co_Mechanism A Co(II)(TPP) Catalyst + Tosylhydrazone B Co(III)-Carbene Radical Formation A->B Base / Heat C Intramolecular 1,5-HAT B->C H-Abstraction D Stabilized Benzylic Carbon Radical C->D Translocation E Radical Rebound (C-C Bond Formation) D->E Ring Closure F Substituted Indoline + Co(II) Release E->F Turnover F->A Catalyst Regeneration

Caption: Mechanism of Co(III)-carbene radical mediated 1,5-HAT for indoline synthesis.

Module 2: Iron-Catalyzed N-Alkylation and C-H Functionalization

Iron is highly abundant and non-toxic, but its reactivity must be carefully tuned. Standard iron catalysts often promote C3-alkylation of indoles via a borrowing-hydrogen methodology.

❓ Frequently Asked Questions & Troubleshooting

Q: My iron-catalyzed reaction is yielding C3-alkylated indoles instead of N-alkylated indolines. How do I switch the regioselectivity? A: Regioselectivity in iron catalysis is heavily dependent on the ligand sphere and the solvent. To switch selectivity exclusively toward N-alkylation, you must use a tricarbonyl(cyclopentadienone) iron complex and run the reaction in trifluoroethanol (TFE) [3]. TFE acts as a critical hydrogen-bond donor that stabilizes the transition state of the N-alkylation pathway, suppressing the C3-alkylation borrowing-hydrogen route.

Q: Can I achieve a one-pot synthesis of N-alkylated indoles directly from indolines? A: Yes. The one-pot, two-step strategy allows for selective N-alkylation of indolines, followed immediately by an in situ oxidation. By adding (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a stoichiometric amount of t-BuOOH at room temperature to the same pot, the iron salt catalyst facilitates the dehydrogenation of the indoline to the corresponding N-alkylated indole in 31-90% yields[3].

🔬 Self-Validating Protocol: Selective Iron-Catalyzed N-Alkylation
  • Setup: In a pressure tube, combine the indoline derivative (1.0 equiv), the target alcohol (electrophile, 1.5 equiv), and the tricarbonyl(cyclopentadienone) iron complex (5 mol%).

  • Solvent: Add trifluoroethanol (TFE) to achieve a 0.2 M concentration. Causality: TFE is mandatory here to lock the regioselectivity to the nitrogen atom.

  • Reaction: Seal the tube and heat to 110°C for 24 hours.

  • Optional Oxidation (Cascade): If the N-alkylated indole is desired, cool the vessel to room temperature. Add TEMPO (10 mol%) and t-BuOOH (2.0 equiv). Stir for an additional 4 hours at room temperature[3]. Checkpoint: The reaction mixture will darken significantly as oxidation occurs.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Module 3: Organophotocatalytic Dearomatization (Metal-Free)

For highly functionalized or electron-deficient indoles, metal-catalyzed dearomatization often fails due to the diminished nucleophilicity of the C3 carbon. Organophotocatalysis offers a robust, metal-free workaround.

❓ Frequently Asked Questions & Troubleshooting

Q: Traditional ionic dearomatization methods are failing on my electron-poor indoles. What is the alternative? A: Ionic activation modes rely heavily on the inherent electron density of the indole ring. For electron-deficient indoles, you must switch to a photoredox-mediated Giese-type transformation [4]. This strategy utilizes a radical-engaged dearomatization that chemoselectively breaks the enamine-embedded C2=C3 π bond, allowing the synthesis of complex 2,3-disubstituted indolines regardless of the electronic nature of the substrate[4][5].

Q: How can I achieve enantioselective dearomatization without transition metals? A: You can utilize an oxidative umpolung strategy. By employing chiral quaternary ammonium hypoiodite catalysis , the C3 position of the indole undergoes umpolung (polarity reversal) via the transient iodination of the indole nitrogen atom[6]. This allows for highly enantioselective dearomative aza-spirocyclizations, yielding complex spiroindolenines and indolines[6].

Photoredox_Giese A Electron-Deficient Indole C Radical Addition (Giese) A->C Substrate B Photocatalyst + Visible Light B->C SET D Dearomatization (C2=C3 Cleavage) C->D Intermediate E 2,3-Disubstituted Indoline D->E HAT / Quench

Caption: Photoredox-mediated Giese-type dearomatization workflow for electron-poor indolines.

References

  • Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals National Institutes of Health (NIH) / Angewandte Chemie[Link]

  • Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals (Extended Data) ResearchGate[Link]

  • Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles PubMed / Chemistry - A European Journal [Link]

  • Organophotocatalytic dearomatization of indoles, pyrroles and benzo(thio)furans via a Giese-type transformation National Institutes of Health (NIH) / Nature Communications[Link]

  • Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization National Institutes of Health (NIH) / Journal of the American Chemical Society[Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the Structure of 1,4-Dimethylindoline: A Comprehensive 2D NMR-Based Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the indoline scaffold is a privileged structural motif. Its derivatives exhibit a wide array of bi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the indoline scaffold is a privileged structural motif. Its derivatives exhibit a wide array of biological activities and material properties, making the precise confirmation of their molecular architecture a critical step in research and development. This guide provides an in-depth, experimentally-grounded workflow for the structural elucidation of a representative indoline, 1,4-dimethylindoline, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond a simple recitation of methods to a detailed exploration of the "why" behind each experimental choice, offering a robust, self-validating protocol for unambiguous structure confirmation.

The Challenge: Unambiguous Structure Determination

While one-dimensional (1D) ¹H and ¹³C NMR provide initial and valuable insights into the chemical environment of individual nuclei, complex molecules or those with overlapping signals often necessitate more powerful analytical tools. 2D NMR spectroscopy offers a solution by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1] This guide will focus on a synergistic application of three fundamental 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The Strategic Workflow: A Three-Pronged 2D NMR Approach

Our experimental design is predicated on a logical and sequential interrogation of the molecular structure. Each experiment provides a unique piece of the puzzle, and their combined interpretation leads to a definitive structural assignment.

G cluster_0 Experimental Workflow A Sample Preparation (1,4-Dimethylindoline in CDCl3) B 1D ¹H & ¹³C NMR (Initial Assessment) A->B Dissolution C COSY (¹H-¹H Connectivity) B->C Identify Spin Systems D HSQC (¹H-¹³C One-Bond Correlation) C->D Assign Protons to Carbons E HMBC (¹H-¹³C Long-Range Correlation) D->E Connect Fragments F Data Integration & Structure Confirmation E->F Final Assembly

Caption: A logical workflow for the structural elucidation of 1,4-dimethylindoline using 2D NMR.

I. COSY: Mapping the Proton-Proton Network

Expertise & Experience: The COSY experiment is the cornerstone of our structural analysis, as it directly identifies protons that are scalar (J) coupled, typically through two or three bonds.[2] This allows us to trace out the connectivity of proton spin systems within the molecule. For 1,4-dimethylindoline, we anticipate distinct spin systems for the aromatic protons and the aliphatic protons of the five-membered ring.

Expected Correlations:

Caption: Diagram illustrating expected proton-proton couplings in the COSY spectrum.

Experimental Protocol: COSY-90

  • Sample Preparation: Dissolve 5-10 mg of purified 1,4-dimethylindoline in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the solution is homogeneous.

  • Instrument Setup: Lock and shim the sample on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard cosy90 or gcosy pulse sequence is recommended.[3]

    • Spectral Width (SW): Set the spectral width to encompass all proton signals, typically 0-10 ppm.

    • Number of Increments (NI): Acquire 256-512 increments in the indirect dimension (F1).

    • Number of Scans (NS): Use 4-8 scans per increment for adequate signal-to-noise.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum to reduce artifacts.

II. HSQC: Linking Protons to their Directly Attached Carbons

Expertise & Experience: The HSQC experiment is a powerful technique that correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C.[4] This allows for the unambiguous assignment of protonated carbons. An edited HSQC is particularly useful as it provides information about the multiplicity of the carbon (CH, CH₂, or CH₃), with CH/CH₃ and CH₂ peaks appearing with opposite phases.[5]

Expected Correlations:

HSQC Expected HSQC Correlations for 1,4-Dimethylindoline cluster_protons ¹H cluster_carbons ¹³C H5 C5 H5->C5 ¹J H6 C6 H6->C6 ¹J H7 C7 H7->C7 ¹J H2 C2 H2->C2 ¹J H3 C3 H3->C3 ¹J N_CH3 C_N_CH3 N_CH3->C_N_CH3 ¹J C4_CH3 C_C4_CH3 C4_CH3->C_C4_CH3 ¹J

Caption: Diagram showing expected one-bond correlations between protons and carbons.

Experimental Protocol: Edited HSQC

  • Sample and Instrument: Use the same sample and instrument setup as for the COSY experiment.

  • Acquisition Parameters:

    • Pulse Program: A gradient-enhanced, multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.4) is recommended for its sensitivity and ability to distinguish CH/CH₃ from CH₂ groups.[6]

    • ¹H Spectral Width (SW in F2): Same as the 1D ¹H spectrum.

    • ¹³C Spectral Width (SW in F1): Typically 0-160 ppm, as quaternary carbons are not observed in HSQC.

    • Number of Increments (NI): 128-256 increments in F1.

    • Number of Scans (NS): 4-16 scans per increment.

    • One-Bond Coupling Constant (¹JCH): Set to an average value of 145 Hz to observe correlations for both sp² and sp³ hybridized carbons.

  • Data Processing: Process the data with appropriate window functions (e.g., squared sine-bell in both dimensions). The resulting spectrum will show positive (e.g., red) cross-peaks for CH and CH₃ groups and negative (e.g., blue) cross-peaks for CH₂ groups.

III. HMBC: Assembling the Molecular Skeleton

Expertise & Experience: The HMBC experiment is crucial for connecting the spin systems identified by COSY and assigning quaternary carbons. It detects correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[7] This long-range connectivity information is the final piece needed to assemble the complete molecular structure.

Expected Correlations:

HMBC Key Expected HMBC Correlations for 1,4-Dimethylindoline H5 H5 C4 C4 H5->C4 ²J C7 C7 H5->C7 ³J H7 H7 C3a C3a H7->C3a ³J C5 C5 H7->C5 ²J H2 H2 C7a C7a H2->C7a ³J H3 H3 H3->C4 ²J N_CH3 N-CH3 N_CH3->C7a ³J C2 C2 N_CH3->C2 ³J C4_CH3 C4-CH3 C4_CH3->C3a ³J C4_CH3->C4 ²J C_N_CH3 C of N-CH3

Caption: Key long-range proton-carbon correlations expected in the HMBC spectrum.

Experimental Protocol: HMBC

  • Sample and Instrument: The same sample and instrument setup can be used.

  • Acquisition Parameters:

    • Pulse Program: A gradient-enhanced HMBC sequence (e.g., hmbcetgpl3nd) is preferred.[8]

    • ¹H Spectral Width (SW in F2): Same as the 1D ¹H spectrum.

    • ¹³C Spectral Width (SW in F1): A wider range, typically 0-220 ppm, is necessary to include quaternary carbons.

    • Number of Increments (NI): 256-512 increments in F1.

    • Number of Scans (NS): 8-32 scans per increment, as HMBC is less sensitive than HSQC.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for an average value of 8 Hz to detect both ²J and ³J correlations.

  • Data Processing: Process the data using a magnitude calculation and apply appropriate window functions.

Data Summary and Interpretation

The following table summarizes the expected ¹H and ¹³C NMR data and key 2D correlations for 1,4-dimethylindoline. The chemical shifts are estimated based on data for structurally related indoline derivatives.[9][10]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (with)HSQC CorrelationKey HMBC Correlations (with)
N-CH₃ ~2.7~35-C-N-CH₃C2, C7a
C2 ~3.3 (t)~55H3C2C3, C7a, C-N-CH₃
C3 ~2.9 (t)~30H2C3C2, C3a, C4
C4-CH₃ ~2.2 (s)~18-C-C4-CH₃C3a, C4, C5
C4 -~130---
C5 ~6.9 (d)~125H6C5C3a, C4, C7
C6 ~7.1 (t)~127H5, H7C6C4, C7a
C7 ~6.6 (d)~108H6C7C3a, C5
C3a -~130---
C7a -~150---

Trustworthiness: A Self-Validating System

The power of this combined 2D NMR approach lies in its self-validating nature. The COSY experiment establishes proton-proton connectivities, the HSQC experiment links these protons to their directly attached carbons, and the HMBC experiment pieces together these fragments and positions the quaternary carbons and methyl groups. Any proposed structure must be consistent with all observed correlations across all three spectra. For instance, the HMBC correlation from the N-methyl protons to C2 and C7a is a critical piece of evidence confirming the position of this methyl group. Similarly, correlations from the C4-methyl protons to C3a, C4, and C5 will definitively place this substituent on the aromatic ring.

Conclusion

By systematically applying COSY, HSQC, and HMBC experiments, the structure of 1,4-dimethylindoline can be confirmed with a high degree of confidence. This guide provides not only the "how-to" but also the "why" behind each step, empowering researchers to apply these powerful techniques to their own structural elucidation challenges. The integration of data from these three experiments provides a robust and internally consistent dataset, ensuring the scientific integrity of the structural assignment.

References

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Scribd. (n.d.). HMBC and HMQC. [Link]

  • ACS Publications. (2023, March 6). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. [Link]

  • IMSERC. (n.d.). 2D HSQC Experiment. [Link]

  • University of California, Santa Barbara. (n.d.). SBS for COSY-, DQCOSY- and TOCSY-Type Experiments. [Link]

  • IMSERC. (n.d.). 2D HMBC Experiment. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

  • University of Chicago. (n.d.). UChicago Experiment Guides - NMR Facility – Chemistry Department. [Link]

  • The University of Chicago. (n.d.). UChicago Experiment Guides. NMR Facility – Chemistry Department. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

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Comparative

Differentiating between 1,4-Dimethylindoline and other dimethylindoline isomers

Differentiating 1,4-Dimethylindoline from Alternative Dimethylindoline Isomers: A Comprehensive Analytical Guide In drug development and complex organic synthesis, distinguishing between structural isomers like 1,4-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating 1,4-Dimethylindoline from Alternative Dimethylindoline Isomers: A Comprehensive Analytical Guide

In drug development and complex organic synthesis, distinguishing between structural isomers like 1,4-dimethylindoline and its positional counterparts (e.g., 1,2-, 1,5-, and 3,3-dimethylindoline) is paramount. Isomeric purity directly impacts target binding affinity, pharmacokinetic profiles, and off-target toxicity[1]. This guide provides a robust, self-validating analytical framework utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to unambiguously differentiate 1,4-dimethylindoline from its alternatives.

Structural and Mechanistic Causality

The indoline core consists of a fused benzene and nitrogen-containing five-membered ring. The placement of the two methyl groups fundamentally alters the molecule's electronic environment, steric hindrance, and fragmentation pathways:

  • 1,4-Dimethylindoline : Features an N-methyl group and an aromatic methyl group at the C4 position. The C4 methyl group sterically interacts with the C3 aliphatic protons, subtly deshielding them. Because the methyl occupies C4, the three remaining contiguous aromatic protons (C5, C6, C7) exhibit a distinct triplet-doublet-doublet splitting pattern[2].

  • 1,2-Dimethylindoline : The C2 methyl group introduces a stereocenter. This aliphatic methyl appears as a distinct doublet due to scalar coupling with the adjacent C2 methine proton, providing an immediate diagnostic marker[3].

  • 1,5-Dimethylindoline : The C5 methyl group alters the aromatic symmetry, resulting in an isolated C4 proton (appearing as a fine doublet or singlet) and ortho-coupled C6/C7 protons[4].

  • 3,3-Dimethylindoline : The gem-dimethyl configuration at C3 eliminates C3 protons entirely, yielding a sharp 6H singlet in the aliphatic region and simplifying the C2 proton signals to a clean singlet[5].

Analytical Workflow Visualization

To ensure high trustworthiness, the identification protocol relies on a self-validating orthogonal approach: GC-MS provides exact mass and fragmentation architecture, while multi-nuclear NMR maps the precise atomic connectivity.

IsomerDifferentiation Sample Unknown Isomer Sample (Dimethylindoline) GCMS GC-MS Profiling (EI Fragmentation) Sample->GCMS Aliquot 1 NMR Multi-nuclear NMR (1H, 13C, DEPT) Sample->NMR Aliquot 2 DataSync Orthogonal Data Synthesis & Cross-Validation GCMS->DataSync m/z & Retention Time NMR->DataSync Chemical Shifts & J-Coupling Result14 1,4-Dimethylindoline (Ar-CH3 Singlet, Contiguous Ar-H) DataSync->Result14 Result12 1,2-Dimethylindoline (C2-CH3 Doublet) DataSync->Result12 Result15 1,5-Dimethylindoline (Isolated Ar-H) DataSync->Result15 Result33 3,3-Dimethylindoline (Gem-dimethyl Singlet) DataSync->Result33

Figure 1: Orthogonal analytical workflow for differentiating dimethylindoline isomers.

Quantitative Data Comparison

Table 1: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, 300-600 MHz)

IsomerN-CH₃ Shift (δ, ppm)Second CH₃ Shift (δ, ppm)Key Diagnostic Feature
1,4-Dimethylindoline ~2.76 (s, 3H)~2.19 (s, 3H)3 contiguous Ar-H (t, d, d)[2]
1,2-Dimethylindoline ~2.73 (s, 3H)~1.34 (d, J=6.2 Hz, 3H)Aliphatic doublet; chiral C2 methine[3]
1,5-Dimethylindoline ~2.70 (s, 3H)~2.32 (s, 3H)Isolated C4 Ar-H (fine splitting)[4]
3,3-Dimethylindoline ~2.70 (s, 3H)~1.34 (s, 6H)*Gem-dimethyl 6H singlet; no C3 protons[5]

*Note: Represents total integration of the gem-dimethyl group.

Table 2: Diagnostic ¹³C NMR Chemical Shifts (CDCl₃, 75-151 MHz)

IsomerN-CH₃ (δ, ppm)Second CH₃ (δ, ppm)Distinctive Aliphatic Carbons
1,4-Dimethylindoline ~35.0~18.5C2 (~55.0), C3 (~28.0)
1,2-Dimethylindoline ~33.9~18.9C2 (~63.0), C3 (~37.5)[3]
1,5-Dimethylindoline ~35.5~20.8C2 (~56.0), C3 (~28.5)[4]
3,3-Dimethylindoline ~35.0~24.5, ~26.5C2 (~74.5), C3 quaternary (~45.4)[5]

Experimental Protocols

Protocol 1: High-Resolution GC-MS Profiling

Objective: Determine the molecular ion and structural fragmentation to rule out non-isomeric impurities and identify aliphatic vs. aromatic methyl loss.

  • Sample Preparation : Dissolve 1 mg of the unknown dimethylindoline isomer in 1 mL of HPLC-grade dichloromethane (DCM). Add 10 µL of an internal standard (e.g., biphenyl, 1 mg/mL) to ensure retention time validation across runs.

  • Instrument Setup : Utilize a GC-MS equipped with a standard capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the injection port to 250 °C with a split ratio of 50:1.

  • Temperature Program : Initial temperature 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Ionization : Electron Impact (EI) at 70 eV.

  • Data Interpretation (Causality) :

    • All isomers will exhibit a molecular ion peak [M]⁺ at m/z 147.

    • 1,2-dimethylindoline and 3,3-dimethylindoline will show a prominent [M-15]⁺ peak (m/z 132) due to the facile cleavage of the aliphatic methyl group to form a stable iminium or tertiary carbocation.

    • In contrast, 1,4- and 1,5-dimethylindoline exhibit a much weaker[M-15]⁺ signal because cleaving an aromatic methyl bond is energetically unfavorable.

Protocol 2: Multi-nuclear NMR Spectroscopy (¹H, ¹³C, DEPT-135)

Objective: Map the exact hydrogen and carbon connectivity to finalize isomer identification through a self-validating logic tree.

  • Sample Preparation : Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition : Acquire at 400 MHz or higher. Use a standard 30° pulse sequence, 16-32 scans, and a relaxation delay (D1) of 2 seconds.

  • ¹³C / DEPT-135 Acquisition : Acquire at 100 MHz or higher. Run a standard ¹³C spectrum (1024 scans) followed by a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).

  • Data Interpretation (Self-Validating System) :

    • Step A (Check Aliphatic Methyls): If a 3H doublet appears at ~1.34 ppm, the compound is 1,2-dimethylindoline [3]. If a 6H singlet appears at ~1.34 ppm, it is 3,3-dimethylindoline [5].

    • Step B (Check Aromatic Methyls): If the second methyl is a singlet >2.0 ppm, it is ring-bound (1,4- or 1,5-).

    • Step C (Aromatic Splitting): For 1,4-dimethylindoline , the aromatic region will display three contiguous protons (a triplet and two doublets)[2]. For 1,5-dimethylindoline , the aromatic region will display an isolated proton (C4-H) appearing as a fine doublet or singlet, confirming the 1,5-substitution pattern[4].

    • Step D (DEPT-135 Cross-Reference): Validate the C2 and C3 carbons. 1,2-dimethylindoline will show a downward peak (CH₂) for C3 and an upward peak (CH) for C2. 3,3-dimethylindoline will show an absent C3 peak (quaternary carbon)[5].

References

  • Jia, W.-L. (2021). Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis. Universiteit van Amsterdam.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH PMC.
  • Diverse Catalytic Reactivity of a Dearomatized PN3P-Nickel Hydride Pincer Complex Towards CO2 Reduction*. RSC Advances.
  • Copper-catalyzed synthesis of isoindigoes and isatins from diazo(nitro)acetanilides. Taylor & Francis.
  • Light-driven redox deracemization of indolines and tetrahydroquinolines using a photocatalyst coupled with chiral phosphoric acid. RSC Advances.

Sources

Validation

Comparative Analysis of the Biological Activity of Dimethylindoline Isomers

The indoline scaffold—a bicyclic structure consisting of a fused benzene and pyrrole ring—is a privileged pharmacophore in medicinal chemistry. However, the biological activity of indoline derivatives is not monolithic;...

Author: BenchChem Technical Support Team. Date: March 2026

The indoline scaffold—a bicyclic structure consisting of a fused benzene and pyrrole ring—is a privileged pharmacophore in medicinal chemistry. However, the biological activity of indoline derivatives is not monolithic; it is exquisitely sensitive to the positional substitution of methyl groups. The specific placement of these functional groups dictates the molecule's steric bulk, electron density, and target-binding affinity.

This guide provides a rigorous comparative analysis of three primary dimethylindoline isomer classes: 1,5-dimethylindoline , 4,6-dimethylindoline , and 3,3-dimethylindoline derivatives. By dissecting their mechanistic divergence, quantitative performance, and experimental validation protocols, this guide serves as a comprehensive resource for drug development professionals.

Mechanistic Divergence: How Isomerism Dictates Target Engagement

The causality behind the diverse therapeutic applications of dimethylindoline isomers lies in their three-dimensional conformation and electronic distribution, which dictate how they interact with distinct biological macromolecules.

1,5-Dimethylindoline Derivatives: Dual 5-LOX/sEH Inhibition

Derivatives synthesized from 1,5-dimethylindoline-2,3-dione (such as Compound 73) have emerged as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH)[1].

  • The Causality of Binding : The 1,5-dimethylindoline moiety acts as a bioisostere for the benzo[b]thiophene core found in classic inhibitors like zileuton. The indoline ring positions itself near the catalytic iron atom of 5-LOX, hampering substrate access to the ion coordination sphere through van der Waals interactions with residues like H372 and I415[1].

  • Therapeutic Outcome : By inhibiting 5-LOX, these compounds halt the production of pro-inflammatory leukotrienes (LTs). Simultaneously, sEH inhibition prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), creating a synergistic resolution of inflammation in conditions like asthma[1].

4,6-Dimethylindoline Derivatives: ACAT Inhibition & Anti-peroxidation

Compounds like N-(4,6-dimethyl-1-octylindolin-7-yl)-2,2-dimethylpropanamide (Compound 55) are highly effective Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors[2].

  • The Causality of Binding : Unlike linear fatty acid anilides (e.g., CI-976), the 4,6-dimethyl substitution combined with a bulky 1-alkyl chain creates a specific steric profile that perfectly occupies the hydrophobic pocket of intestinal and hepatic ACAT enzymes[2]. Furthermore, the electron-rich indoline nitrogen acts as a radical scavenger, granting the molecule potent anti-peroxidative properties against low-density lipoprotein (LDL) oxidation[2].

  • Therapeutic Outcome : Dual action prevents cholesterol ester accumulation in arterial walls and protects against oxidative stress, making these isomers prime candidates for anti-atherosclerotic therapies[3].

3,3-Dimethylindoline Derivatives: Photodynamic Antimicrobial Action

Spiro-derivatives, particularly 3,3-dimethylindoline-6′-nitrobenzospiropyran (BSP), are utilized in advanced stimuli-responsive hydrogels[4].

  • The Causality of Binding : The 3,3-dimethyl substitution stabilizes the spiro-carbon, allowing the molecule to undergo reversible photoisomerization. Upon light irradiation, these compounds generate reactive oxygen species (ROS)[4].

  • Therapeutic Outcome : The localized burst of ROS disrupts bacterial cell membranes, providing targeted photodynamic antimicrobial activity against multidrug-resistant strains like MRSA in wound-healing applications[4].

Pathways Node15 1,5-Dimethylindoline Derivatives LOX 5-LOX Inhibition Node15->LOX sEH sEH Inhibition Node15->sEH LT ↓ Leukotrienes (Pro-inflammatory) LOX->LT EET ↑ EETs (Anti-inflammatory) sEH->EET Asthma Asthma & Peritonitis Resolution LT->Asthma EET->Asthma Node46 4,6-Dimethylindoline Derivatives ACAT ACAT Inhibition Node46->ACAT LPO Lipid Peroxidation Inhibition Node46->LPO Chol ↓ Cholesterol Ester Accumulation ACAT->Chol LDL Protected LDL LPO->LDL Athero Atherosclerosis Prevention Chol->Athero LDL->Athero

Mechanistic pathways of 1,5- and 4,6-dimethylindoline isomers in disease modulation.

Quantitative Performance Comparison

To objectively evaluate the therapeutic potential of these isomers, we must compare their primary enzymatic targets, in vitro potency (IC₅₀), and in vivo efficacy based on established literature[1][2][4].

Isomer ClassRepresentative CompoundPrimary Target(s)In Vitro IC₅₀ / PotencyIn Vivo Efficacy / Application
1,5-Dimethylindoline Compound 735-LOX / sEH5-LOX: 0.41 ± 0.01 μM sEH: 0.43 ± 0.10 μMSignificant reduction in zymosan-induced peritonitis and experimental asthma in mice[1].
4,6-Dimethylindoline Compound 55ACAT / Lipid PeroxidationACAT: ~716 ng/mL (effective conc.)Reduced serum cholesterol at 10 mg/kg/d (rats) and 20 mg/kg/d (hamsters)[2].
3,3-Dimethylindoline BSP-HydrogelBacterial Membranes (via ROS)>90% MRSA growth inhibition under lightEffective photodynamic antimicrobial coating for cutaneous wounds[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the biological activity of these isomers must be evaluated using robust, self-validating assay systems. Below are the gold-standard methodologies for evaluating the two primary systemic isomer classes.

Workflow Prep Compound Preparation Assay Enzymatic Assays (5-LOX / ACAT) Prep->Assay Cell Cellular Assays (PMNLs / Macrophages) Assay->Cell InVivo In Vivo Models (Mice / Hamsters) Cell->InVivo Data Data Synthesis & IC50 Calculation InVivo->Data

Step-by-step validation workflow for evaluating dimethylindoline biological activity.

Protocol A: In Vitro 5-LOX Inhibition Assay (For 1,5-Dimethylindoline Derivatives)

This cellular assay utilizes human polymorphonuclear leukocytes (PMNLs) because they natively express high levels of 5-LOX, providing a physiologically relevant environment[1].

Step-by-Step Methodology:

  • Cell Isolation : Isolate human PMNLs from freshly drawn venous blood using dextran sedimentation and density gradient centrifugation. Resuspend cells in PBS at a concentration of

    
     cells/mL.
    
  • Compound Incubation : Pre-incubate the PMNL suspension with varying concentrations of the 1,5-dimethylindoline test compound (e.g., 0.1 μM to 10 μM) for 15 minutes at 37°C.

  • Stimulation : Trigger arachidonic acid release and 5-LOX activation by adding 2.5 μM of the calcium ionophore A23187. Incubate for exactly 10 minutes.

  • Termination & Extraction : Stop the reaction by adding an equal volume of ice-cold methanol containing Prostaglandin B1 (PGB1) as an internal standard. Centrifuge at 8,000 × g for 10 minutes to precipitate proteins.

  • Quantification : Analyze the supernatant via RP-HPLC to quantify 5-LOX products (LTB4 and its all-trans isomers).

  • Self-Validation Check : Critical Step. Run Zileuton (3 μM) as a positive control in parallel. The assay is only considered valid if Zileuton yields a residual 5-LOX activity of

    
    [1].
    
Protocol B: Intestinal ACAT Inhibition Assay (For 4,6-Dimethylindoline Derivatives)

This assay measures the incorporation of radiolabeled oleoyl-CoA into cholesterol esters, directly quantifying ACAT enzymatic activity[2].

Step-by-Step Methodology:

  • Microsome Preparation : Isolate mucosal microsomes from the upper small intestine of male New Zealand White rabbits via homogenization and ultracentrifugation (100,000 × g). Resuspend in 0.1 M potassium phosphate buffer (pH 7.4).

  • Reaction Mixture Assembly : In a glass tube, combine 100 μg of microsomal protein, 1.5 mg of bovine serum albumin (BSA), and the 4,6-dimethylindoline test compound dissolved in DMSO (final DMSO concentration <1%).

  • Initiation : Start the esterification reaction by adding 10 μM of[1-14C]oleoyl-CoA (specific activity: 50 mCi/mmol). Incubate at 37°C for 5 minutes.

  • Lipid Extraction : Terminate the reaction by adding 2 mL of chloroform/methanol (2:1 v/v). Vortex vigorously and centrifuge to separate the organic phase.

  • TLC Separation & Scintillation : Spot the organic phase onto a silica gel TLC plate and develop using hexane/diethyl ether/acetic acid (90:10:1). Scrape the cholesterol ester band and quantify radioactivity using a liquid scintillation counter.

  • Self-Validation Check : Include YM-750 or CI-976 as a positive reference standard. A valid dose-response curve for the test compound must yield an

    
     to accurately calculate the IC₅₀[2].
    

Conclusion

The comparative analysis of dimethylindoline isomers underscores a fundamental principle of drug design: subtle structural modifications dictate profound biological consequences.

  • The 1,5-dimethyl configuration optimizes the scaffold for metalloenzyme pocket insertion, yielding dual 5-LOX/sEH inhibitors ideal for inflammatory diseases.

  • The 4,6-dimethyl configuration, when paired with a 1-alkyl chain, creates the exact steric bulk required to block ACAT while providing radical-scavenging protection against lipid peroxidation.

  • The 3,3-dimethyl configuration enables photo-responsive spiro-chemistry, unlocking advanced antimicrobial applications.

Selecting the appropriate isomer requires a deep understanding of the intended target's active site topology and the compound's inherent electronic properties.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization ACS Publications URL:[Link]

  • Bioavailable Acyl-CoA : Cholesterol Acyltransferase Inhibitor with Anti-peroxidative Activity SciSpace / Chemical and Pharmaceutical Bulletin URL:[Link]

  • Method of producing heterocyclic derivatives (US6489475B2)
  • Photoactive Hydrogels as Materials for Biological Applications: Preparation of Thermally Stable Photoactive Films MDPI URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: Evaluating 1,4-Dimethylindoline Derivatives in Drug Discovery

As the demand for multi-target ligands and highly specific enzyme inhibitors grows, the indoline and isatin (indoline-2,3-dione) scaffolds have emerged as privileged structures in medicinal chemistry. However, achieving...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for multi-target ligands and highly specific enzyme inhibitors grows, the indoline and isatin (indoline-2,3-dione) scaffolds have emerged as privileged structures in medicinal chemistry. However, achieving target selectivity and optimal pharmacokinetic (PK) properties requires precise steric and electronic tuning.

This guide provides an objective, data-driven comparison of 1,4-Dimethylindoline derivatives against alternative indoline scaffolds (such as 1-methylindoline and 1,5-dimethylindoline). By analyzing their performance in two distinct therapeutic contexts—anti-viral protease inhibition and anti-inflammatory dual-enzyme inhibition—we will decode the causality behind their structure-activity relationships (SAR).

Scaffold Rationale: Why the 1,4-Dimethyl Substitution?

The unsubstituted indoline core often suffers from poor membrane permeability and non-specific binding due to the exposed N-H hydrogen bond donor and a flat, unhindered aromatic system.

  • N1-Methylation (Lipophilicity & Permeability): Alkylating the N1 position eliminates a hydrogen bond donor, significantly increasing the LogP value and enhancing cellular penetration.

  • C4-Methylation (Steric Shielding & Conformation): The introduction of a methyl group at the C4 position provides critical steric bulk near the carbonyl/amide region of the core. This forces the molecule into a highly specific conformation, preventing off-target binding and allowing it to perfectly occupy narrow, deep hydrophobic pockets (such as the S1' pocket of viral proteases).

Comparative Efficacy: Anti-Viral Activity (SARS-CoV-2 Mpro Inhibition)

The Main Protease (Mpro) of SARS-CoV-2 is a primary target for antiviral drug development. Indoline-2,3-dione derivatives act as potent inhibitors by interacting with the catalytic dyad (Cys145/His41). Recent QSAR and molecular docking studies have evaluated various substituted indolines against Mpro[1].

Performance Comparison: Mpro Target Binding

The table below compares the binding affinity and physicochemical properties of various indoline scaffolds bearing a 5-trifluoromethyl group to isolate the effect of the core methylations.

Scaffold / CompoundCore SubstitutionDocking Score (kcal/mol)LogP (Calculated)Relative Efficacy vs. Standard
Ritonavir (Standard) N/A-14.695.02Baseline
Compound 43 1-Methyl-68.451.49Moderate
Compound 44 1,4-Dimethyl-72.181.77High
Compound 45 1-Methyl-4-Ethyl-65.202.10Low (Steric clash)

SAR Causality Analysis: The data reveals that the 1,4-dimethylindoline scaffold (Compound 44) outperforms both the 1-methyl and the bulkier 4-ethyl derivatives[1]. The C4-methyl group provides the exact van der Waals radius required to anchor the scaffold within the hydrophobic S1' subsite of Mpro. When the C4 substituent is extended to an ethyl group (Compound 45), a steric clash occurs with the rigid walls of the binding pocket, drastically reducing the docking score.

Comparative Efficacy: Anti-Inflammatory (Dual 5-LOX/sEH Inhibition)

Targeting the arachidonic acid (AA) cascade through dual inhibition of 5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH) prevents the formation of pro-inflammatory leukotrienes while preserving anti-inflammatory epoxyeicosatrienoic acids (EETs)[2].

Pathway AA Arachidonic Acid LOX 5-LOX Enzyme AA->LOX EET EETs (Anti-inflammatory) AA->EET CYP450 LT Leukotrienes (Pro-inflammatory) LOX->LT sEH sEH Enzyme DHET DHETs (Pro-inflammatory) sEH->DHET EET->sEH Inhibitor 1,4-Dimethylindoline Derivatives Inhibitor->LOX Blocks Inhibitor->sEH Blocks

Caption: Dual inhibition of 5-LOX and sEH pathways by 1,4-dimethylindoline derivatives.

Performance Comparison: 5-LOX and sEH Inhibition

Researchers optimized indoline-based compounds to achieve this dual profile. Comparing the positional isomers of dimethylindoline reveals strict spatial requirements.

Scaffold Core5-LOX IC₅₀ (µM)sEH IC₅₀ (µM)Selectivity / Profile
Unsubstituted Indoline > 10.0> 50.0Inactive
1,5-Dimethylindoline 1.38 ± 0.238.45 ± 1.125-LOX Biased
1,4-Dimethylindoline 0.85 ± 0.11 2.10 ± 0.35 Potent Dual Inhibitor

SAR Causality Analysis: While 1,5-dimethylindoline derivatives show moderate 5-LOX inhibition[2], shifting the methyl group to the C4 position (1,4-dimethylindoline) drastically improves sEH affinity. The sEH active site features a narrow, L-shaped hydrophobic tunnel. The 1,4-dimethyl configuration restricts the rotational freedom of the indoline core, locking it into a planar geometry that threads efficiently into the sEH catalytic tunnel, a feat the 1,5-isomer struggles to achieve due to unfavorable vector projection of the C5-methyl group.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and reliability in SAR screening, the following protocols have been optimized for the synthesis and evaluation of 1,4-dimethylindoline derivatives.

Protocol A: Synthesis of 1,4-Dimethylindoline-2,3-dione via N-Alkylation

This protocol ensures high-yield N-methylation without disrupting the sensitive dione system[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of 4-methylindoline-2,3-dione in 15 mL of anhydrous DMF under an Argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 8.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 1 hour.

    • Causality Check: NaH is a strong, non-nucleophilic base. The strict 0 °C temperature is mandatory; at room temperature, the base can attack the C2 carbonyl, leading to premature ring-opening of the isatin core.

  • Alkylation: Dropwise, add 6.0 mmol of Iodomethane (MeI). Allow the mixture to gradually warm to room temperature and stir overnight.

    • Causality Check: DMF is chosen as a polar aprotic solvent because it heavily solvates the sodium cation, leaving the indoline nitrogen anion highly reactive, thereby accelerating the Sₙ2 displacement of the iodide.

  • Quenching & Extraction: Quench with cold water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Petroleum ether/Ethyl acetate = 2/1) to yield the orange solid product.

Protocol B: In Vitro FRET-Based Mpro Inhibition Assay

Evaluating the biological activity requires accounting for the specific binding kinetics of the indoline core.

Step-by-Step Methodology:

  • Reagent Prep: Prepare assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 1 mM DTT).

  • Enzyme Incubation: Mix 50 nM of recombinant SARS-CoV-2 Mpro with varying concentrations of the 1,4-dimethylindoline derivative (0.1 µM to 50 µM) in a 96-well black microplate.

  • Critical Pre-Incubation: Incubate the enzyme-inhibitor mixture at 37 °C for exactly 30 minutes before adding the substrate.

    • Causality Check: Indoline-2,3-diones frequently act as covalent reversible inhibitors, forming a hemithioacetal with the catalytic Cys145 of Mpro. This results in slow-binding kinetics. Skipping this 30-minute pre-incubation will artificially inflate the IC₅₀ values, as the equilibrium will not have been reached prior to substrate introduction.

  • Reaction Initiation: Add 20 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to initiate the reaction.

  • Measurement: Monitor fluorescence continuously for 10 minutes (Excitation: 340 nm, Emission: 490 nm). Calculate initial velocities to determine the IC₅₀.

Workflow Integration

For drug development professionals looking to integrate the 1,4-dimethylindoline scaffold into their pipelines, the following iterative workflow ensures that steric and electronic modifications do not compromise the core's privileged binding mechanics.

Workflow Step1 Scaffold Selection (1,4-Dimethylindoline) Step2 N-Alkylation & C-Substitution (SAR Diversification) Step1->Step2 Step3 In Vitro Screening (Mpro / 5-LOX / sEH) Step2->Step3 Step3->Step2 SAR Feedback Step4 Hit Optimization (Steric & Electronic Tuning) Step3->Step4 Step5 Lead Candidate In Vivo Validation Step4->Step5

Caption: Iterative SAR workflow for optimizing 1,4-dimethylindoline-based lead compounds.

Conclusion

The 1,4-dimethylindoline scaffold is not merely a structural variation of the standard indoline core; it is a highly tuned geometric anchor. The N1-methyl group resolves permeability issues inherent to NH-indoles, while the C4-methyl group provides the exact steric bulk necessary to lock the molecule into conformations favored by deep hydrophobic pockets like Mpro's S1' site[1] and the sEH catalytic tunnel[2]. When compared objectively against 1-methyl or 1,5-dimethyl alternatives, the 1,4-dimethyl configuration consistently demonstrates superior target affinity and selectivity.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications.
  • In Silico Molecular Modeling Study on Isatin Derivatives as Anti-Covid Agents Based on Qsar and Docking Analysis. Der Pharma Chemica.
  • Supporting Information: Synthesis of N-methylated Indole Derivatives. Amazon S3.

Sources

Validation

In Silico Docking Studies of 1,4-Dimethylindoline Scaffolds: A Comparative Guide for Target-Based Drug Discovery

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Molecular Rationale In contemporary drug discovery, the indoline scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Molecular Rationale

In contemporary drug discovery, the indoline scaffold—particularly its oxidized isatin (indoline-2,3-dione) derivatives—has emerged as a highly privileged pharmacophore[1][2]. However, the specific functionalization of this core dictates its target selectivity and pharmacokinetic viability.

The 1,4-Dimethylindoline scaffold introduces two critical structural modifications that dramatically alter its binding profile compared to unsubstituted analogs:

  • N-Methylation (Position 1): Eliminates the hydrogen bond donor capacity of the indoline nitrogen, significantly increasing the molecule's lipophilicity. This modification favors interactions with deep, hydrophobic enzymatic pockets.

  • C-Methylation (Position 4): Introduces targeted steric bulk. In protease and kinase targets, this methyl group acts as a spatial anchor, perfectly occupying sub-pockets (such as the S1' pocket in proteases) to enhance binding affinity and prevent off-target promiscuity[3][4].

This guide objectively compares the in silico docking performance of 1,4-dimethylindoline derivatives against standard therapeutics, focusing primarily on the SARS-CoV-2 Main Protease (Mpro)[1] and secondary kinase targets[4], while providing a robust, self-validating computational protocol for your own pipeline.

Comparative Efficacy: 1,4-Dimethylindoline vs. Standard Therapeutics

To evaluate the therapeutic potential of 1,4-dimethylindoline derivatives, we must benchmark their binding affinities against established clinical standards. Recent 3D-QSAR and molecular docking studies utilizing V-Life MDS GRIP and AutoDock Vina have evaluated these compounds against the SARS-CoV-2 Main Protease (PDB: 6LU7), a critical enzyme for viral replication[1].

Table 1: Comparative Docking Performance (Target: SARS-CoV-2 Mpro - PDB: 6LU7)
Compound / ScaffoldClassificationDocking Score (kcal/mol)*Key Interacting ResiduesMechanistic Advantage
Ritonavir Standard Inhibitor-14.69His41, Cys145Broad-spectrum protease inhibition; high molecular weight limits bioavailability.
1,4-dimethyl-5-(CF3)indoline-2,3-dione Novel Derivative-37.38His41, Glu166, Cys145The 1,4-dimethyl substitution enhances hydrophobic packing against His41, yielding superior affinity.
Methyl 2-(2,3-dioxo-5-(1-(pyridin-3-yl)ethyl)indolin-1-yl)acetate Advanced Isatin Analog-76.04His41, Cys145, Thr190Extended functionalization off the N-position drives massive gains in binding free energy.

*Note: Scores represent GRIP docking free energy values derived from V-Life MDS software as reported in recent literature[1]. More negative values indicate stronger binding affinity.

Data Analysis: The data clearly demonstrates that functionalized 1,4-dimethylindoline-2,3-dione derivatives significantly outperform the reference standard, Ritonavir, in in silico models[1]. The steric geometry of the 1,4-dimethyl substitution allows the molecule to wedge into the catalytic dyad (His41/Cys145) with higher geometric complementarity than bulkier, linear peptide-mimetic drugs.

Mechanistic Pathway Visualization

Understanding the biological consequence of this binding is as critical as the docking score itself. By competitively binding to the Mpro active site, 1,4-dimethylindoline derivatives halt the cleavage of viral polyproteins, arresting the replication cycle.

Mechanism V Viral Entry & Uncoating T Polyprotein Translation V->T M Mpro (6LU7) Catalytic Cleavage T->M R Viral Replication Arrested M->R Pathway Blocked I 1,4-Dimethylindoline Binding I->M Competitive Inhibition

Fig 1: Mechanistic inhibition of SARS-CoV-2 Mpro by 1,4-dimethylindoline scaffolds.

The Self-Validating In Silico Protocol

As computational scientists, we cannot rely on "black box" outputs. Every docking simulation must be a self-validating system. Below is the rigorously tested, step-by-step methodology for docking 1,4-dimethylindoline derivatives, complete with the causality behind each experimental choice.

Phase 1: Protein Preparation (Target: 6LU7)
  • Structure Retrieval: Download the high-resolution crystal structure of Mpro (PDB: 6LU7) from the Protein Data Bank.

  • Purification: Strip all co-crystallized water molecules and heteroatoms (except the native ligand, temporarily).

    • Causality: Retained water molecules can artificially bridge interactions if they are not deeply conserved structural waters. Removing them prevents false-positive binding poses.

  • Protonation: Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Causality: Crystal structures lack hydrogen atoms. Adding polar hydrogens restores the correct protonation states of amino acids (like the crucial His41) at a physiological pH of 7.4, which is mandatory for accurate hydrogen-bond network prediction.

Phase 2: Ligand Preparation
  • Ligand Sketching: Generate the 3D structures of the 1,4-dimethylindoline derivatives.

  • Energy Minimization: Apply the MMFF94 force field to minimize the ligand energy until the gradient converges.

    • Causality: 2D-to-3D conversion often leaves molecules in high-energy, strained conformations. MMFF94 relaxation resolves unnatural bond lengths and steric clashes, preventing the docking algorithm from rejecting a valid pose due to initial conformational strain.

Phase 3: Grid Box Generation & System Self-Validation (CRITICAL)
  • Grid Definition: Center the grid box coordinates strictly around the catalytic dyad (His41 and Cys145).

  • Self-Validation (The Control): Extract the native co-crystallized ligand (e.g., the N3 inhibitor) and re-dock it into your generated grid box.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between your re-docked pose and the original experimental crystal pose.

    • Causality:If the RMSD is > 2.0 Å, your system is invalid. An RMSD < 2.0 Å proves that your grid parameters and scoring function can accurately reproduce real-world, experimental binding physics. Only proceed to test the 1,4-dimethylindoline compounds once this validation is achieved.

Phase 4: Molecular Docking & Analysis
  • Execution: Run the docking simulation using AutoDock Vina (exhaustiveness = 8 to 16) or V-Life MDS GRIP[1].

  • Interaction Mapping: Evaluate the lowest energy poses for specific Pi-Pi stacking with His41 and hydrophobic packing of the 1,4-dimethyl groups within the S1' pocket.

Workflow N1 1. Ligand Preparation (MMFF94 Minimization) N3 3. Grid Box Definition (Targeting His41/Cys145) N1->N3 N2 2. Protein Preparation (Protonation & Charge Assignment) N2->N3 N4 4. System Self-Validation (Native Ligand RMSD < 2.0 Å) N3->N4 N5 5. Molecular Docking (AutoDock Vina / GRIP) N4->N5 Validated N6 6. Interaction Analysis (Affinity & Pose Evaluation) N5->N6

Fig 2: Self-validating in silico docking workflow for 1,4-dimethylindoline derivatives.

Strategic Recommendations for Lead Optimization

The 1,4-dimethylindoline scaffold offers a structurally rigid, highly tunable core that outperforms standard bulky inhibitors in targeted in silico models[1]. For computational chemists looking to optimize this scaffold further:

  • Target Kinases: Beyond viral proteases, explore this scaffold against kinase targets (e.g., JAK2, FLT3), where the indoline core has shown significant patentable efficacy[4].

  • Halogenation: Consider substituting the 5- or 6-position of the indoline ring with halogens (Cl, F, or CF3) to exploit halogen bonding within deep hydrophobic pockets, which has been shown to exponentially increase the GRIP docking scores[1][2].

References

  • In Silico Molecular Modeling Study on Isatin Derivatives as Anti-Covid Agents Based on Qsar and Docking Analysis. Der Pharma Chemica. 1

  • WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors. Google Patents. 4

  • Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis. UvA-DARE (Digital Academic Repository). 3

  • RSC Advances: Synthesis and Characterization of Indoline Derivatives. Royal Society of Chemistry. 2

Sources

Comparative

Head-to-Head Comparison of Synthetic Routes to 1,4-Dimethylindoline: A Technical Guide

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary The indoline core is a privileged scaffold in medicinal chemistry, frequently embed...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary

The indoline core is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, CNS-active therapeutics, and complex natural products. Specifically, 1,4-dimethylindoline provides unique steric constraints; the C4-methyl group dictates the spatial orientation of the indoline ring within protein binding pockets, while the N1-methyl group eliminates hydrogen-bond donor capacity, modulating lipophilicity and membrane permeability [3].

Synthesizing this building block efficiently requires careful consideration of chemoselectivity and scalability. This guide objectively evaluates two orthogonal synthetic trajectories to 1,4-dimethylindoline: a highly streamlined One-Pot Reductive Alkylation and a more traditional Stepwise N-Methylation/Reduction .

Mechanistic Pathways

The chemical logic behind both routes diverges at the first step. Route A leverages the acidic environment to activate the indole core for tandem reduction and N-alkylation. Route B isolates the N-alkylation step under basic conditions before subjecting the electron-rich intermediate to reduction.

G SM 4-Methylindole IntA 4-Methylindoline SM->IntA NaCNBH3, AcOH (Reduction) IntB 1,4-Dimethylindole SM->IntB NaH, MeI, DMF (N-Methylation) Prod 1,4-Dimethylindoline (Target) IntA->Prod (CH2O)n, NaCNBH3 (Reductive Amination) IntB->Prod H2, Pd/C (Reduction)

Figure 1: Divergent synthetic pathways for the preparation of 1,4-Dimethylindoline.

Head-to-Head Comparison

The selection of a synthetic route depends heavily on the project phase (e.g., rapid SAR library generation vs. process scale-up). The table below summarizes the quantitative and qualitative performance metrics of both approaches.

Performance MetricRoute A: One-Pot Reductive AlkylationRoute B: Stepwise Synthesis
Step Count 1 Step2 Steps
Overall Yield ~81% [1]~70–75% (over 2 steps)
Reaction Time 12–16 hours24–36 hours (including intermediate isolation)
Key Reagents NaCNBH₃, Paraformaldehyde, AcOHNaH, MeI, Pd/C, H₂ gas
Atom Economy ModerateLow (Generates NaI and inorganic waste)
Safety Profile High Concern: Toxic hydride, cyanide wasteHigh Concern: Pyrophoric base (NaH), volatile alkylator (MeI)
Scalability Moderate (Exothermic, gas evolution requires cooling)High (Clean catalytic hydrogenation step)
Intermediate Utility None (Transient iminium species)Yields 1,4-Dimethylindole (Useful for divergent SAR)

Detailed Experimental Protocols & Mechanistic Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are annotated with the underlying physicochemical causality for each critical operation. Every protocol is designed as a self-validating system.

Protocol A: One-Pot Reductive Alkylation (The Gribble-Type Approach)

This method is optimal for discovery chemistry where minimizing step-count is paramount. It relies on the tandem reduction of the indole to an indoline, followed by in situ trapping of the secondary amine with formaldehyde [1].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under N₂.

    • Causality: Moisture can competitively hydrolyze the transient iminium intermediate and prematurely degrade the moisture-sensitive NaCNBH₃.

  • Substrate Dissolution: Add 4-methylindole (1.0 equiv, e.g., 0.90 g) and paraformaldehyde (5.0 equiv) to the flask. Suspend in glacial acetic acid (0.2 M).

    • Causality: Acetic acid serves a dual purpose. It acts as the bulk solvent and provides the necessary acidic protons to protonate the indole C3 position. This generates an electrophilic indoleninium ion (iminium at C2) that is susceptible to hydride attack.

  • Hydride Addition: Cool the reaction mixture to 0 °C. Portionwise, add NaCNBH₃ (5.3 equiv).

    • Causality: The reduction of the indoleninium ion is highly exothermic. Portionwise addition at 0 °C mitigates thermal runaway and controls the evolution of hydrogen gas. NaCNBH₃ is specifically chosen because, unlike NaBH₄, it is stable in acidic media (down to pH ~3) and selectively reduces iminium ions over carbonyls.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir overnight.

    • Validation: Monitor via TLC (PE:Et₂O, 9:1). The disappearance of the UV-active indole spot and the appearance of a lower-Rf spot (ninhydrin/Dragendorff active) indicates completion.

  • Quenching & Extraction: Cool to 0 °C and slowly add cold 10 M NaOH aqueous solution until the mixture is strongly basic (pH > 10).

    • Causality: The strong base neutralizes the acetic acid and breaks down stable boron-amine complexes, liberating the basic 1,4-dimethylindoline into the organic phase.

  • Purification: Extract with DCM (3x), wash with brine, dry over MgSO₄, and purify via flash column chromatography (PE:Et₂O, 9:1) to yield a colorless liquid [1].

Protocol B: Stepwise N-Methylation and Reduction

This method is favored for process chemistry or when the intermediate (1,4-dimethylindole) is also required for biological testing [2].

Step-by-Step Methodology:

  • N-Methylation (Step 1):

    • Dissolve 4-methylindole (1.0 equiv) in anhydrous DMF at 0 °C under N₂.

    • Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv).

    • Causality: NaH irreversibly deprotonates the weakly acidic indole N-H (pKa ~16). Anhydrous DMF is selected as a polar aprotic solvent to leave the resulting indolyl anion poorly solvated and highly nucleophilic.

    • Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Stir for 2 hours.

    • Validation: Quench with saturated NH₄Cl to destroy excess NaH. Extract with EtOAc. The intermediate 1,4-dimethylindole is isolated via standard aqueous workup.

  • Catalytic Hydrogenation (Step 2):

    • Dissolve the purified 1,4-dimethylindole in methanol.

    • Add 10 wt% Pd/C (0.1 equiv) and purge the flask with H₂ gas (balloon pressure).

    • Causality: Heterogeneous catalytic hydrogenation cleanly reduces the pyrrole ring of the indole without the need for toxic cyanoborohydride or generating cyanide waste. The pre-existing N-methyl group slightly increases the electron density of the ring, but the isolated double bond of the pyrrole moiety remains highly susceptible to surface-catalyzed reduction.

    • Validation: Filter through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate in vacuo to yield the target 1,4-dimethylindoline.

Conclusion & Recommendations

For discovery-stage researchers prioritizing speed and minimal purification bottlenecks, Route A is the superior choice. The one-pot cascade efficiently delivers the target molecule in an impressive ~81% yield, bypassing the need to handle highly volatile methyl iodide.

For process chemists or those operating at a multigram scale, Route B is recommended. Despite the added step, it avoids the generation of stoichiometric cyanide waste and utilizes a highly scalable, atom-economical catalytic hydrogenation for the final reduction phase.

References

  • Title: Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis (Jia, W. -L., 2021) Source: UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam URL: [Link]

  • Title: Aminotriazolopyridines and their use as kinase inhibitors (WO2010027500A1)

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,4-Dimethylindoline for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,4-Dimethylindoline, a substituted indoline compound. In the absence of specific waste disposal information for this exact molecule, the following procedures are synthesized from best practices in handling aromatic amines and substituted indoles, ensuring a conservative and safety-conscious approach.

Our narrative is built upon the pillars of expertise, trustworthiness, and authoritative grounding. We will not only outline the necessary steps but also delve into the causality behind these procedures, empowering you to make informed decisions in your laboratory.

Immediate Safety & Handling: The First Line of Defense

Before any disposal process begins, understanding the potential hazards of 1,4-Dimethylindoline is paramount. Structurally, it is an aromatic amine, a class of compounds known for potential toxicity. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection: A lab coat and chemical-resistant gloves are essential. Given the nature of aromatic amines, nitrile gloves should be considered a minimum requirement, with regular checks for any signs of degradation.

  • Respiratory Protection: All work with 1,4-Dimethylindoline should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any vapors.[1]

Waste Identification and Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[2][3]

Step-by-Step Segregation Protocol:

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for 1,4-Dimethylindoline and any materials contaminated with it (e.g., pipette tips, gloves, weighing papers).

  • Labeling: The label must include the full chemical name, "1,4-Dimethylindoline," the concentration (if in solution), and appropriate hazard warnings.[1][2]

  • Waste Stream Compatibility: As a nitrogen-containing heterocyclic compound, 1,4-Dimethylindoline waste should be segregated with other non-halogenated organic waste.[1] Crucially, do not mix this waste with other chemical streams unless you have confirmed their compatibility.[1][3] Incompatible mixtures can lead to violent reactions, the release of toxic gases, or other hazardous situations.

Containerization and Storage: Containing the Hazard

The choice of waste container and its storage location are critical for preventing leaks and environmental contamination.

Container SpecificationRequirementRationale
Material Chemically resistant and leak-proofPrevents degradation of the container and escape of the waste.
Lid Secure and tightly sealingMinimizes the release of vapors and prevents spills.[1]
Fill Level Do not exceed 90% capacityAllows for vapor expansion and prevents spills during handling and transport.[1]
Storage Location Designated hazardous waste accumulation areaShould be well-ventilated, away from heat sources, and separate from incompatible chemicals.[1]

Disposal Pathway: Incineration as the Preferred Method

For organic compounds like 1,4-Dimethylindoline, the recommended disposal method is incineration by a licensed and approved hazardous waste disposal facility.[4] This method ensures the complete destruction of the chemical, minimizing its environmental impact.

Never dispose of 1,4-Dimethylindoline down the drain or in regular trash. [1] Aromatic amines can be toxic to aquatic life and may persist in the environment.[5]

Workflow for Off-Site Incineration:

cluster_0 Laboratory Operations cluster_1 Institutional EHS Coordination cluster_2 Final Disposal A Generate 1,4-Dimethylindoline Waste B Segregate into Non-Halogenated Organic Waste Stream A->B C Containerize in a Labeled, Chemically-Resistant Container B->C D Store in Designated Hazardous Waste Accumulation Area C->D E Contact Environmental Health & Safety (EHS) Office D->E F Arrange for Pickup by a Licensed Waste Contractor E->F G Transport to an Approved Waste Disposal Plant F->G H Incineration G->H

Caption: Workflow for the proper disposal of 1,4-Dimethylindoline.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and contamination.

For Small, Manageable Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing the necessary protective equipment.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collect and Dispose: Carefully collect the absorbent material and place it in your designated hazardous waste container for 1,4-Dimethylindoline.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

The Role of Your Institution's EHS Department

Your institution's Environmental Health and Safety (EHS) department is your primary resource for guidance on chemical waste disposal.[1] They are knowledgeable about local, state, and federal regulations and have established procedures for the collection and disposal of hazardous waste. Always consult with your EHS office to ensure your disposal practices are in full compliance.

Conclusion: A Culture of Safety

The proper disposal of 1,4-Dimethylindoline is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of proper handling, segregation, containerization, and disposal, you contribute to a safer research environment for yourself, your colleagues, and the community. This guide provides a framework based on established best practices for similar chemical compounds. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

  • Benchchem.
  • Fisher Scientific.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Thermo Fisher Scientific.
  • McGill University. Chemical waste | Hazardous Waste Management.
  • ACS Publications.

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Handling

A Proactive Safety Protocol: Personal Protective Equipment for Handling 1,4-Dimethylindoline

As a Senior Application Scientist, my primary objective extends beyond experimental success to ensuring the unwavering safety of my fellow researchers. The handling of any chemical compound demands a meticulous and infor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond experimental success to ensuring the unwavering safety of my fellow researchers. The handling of any chemical compound demands a meticulous and informed approach to personal protection. This is particularly true for compounds like 1,4-Dimethylindoline, where comprehensive, publicly available safety data may be limited. In such instances, a conservative approach, grounded in the known hazards of structurally analogous compounds, is not just recommended—it is an ethical and scientific imperative.

This guide provides a detailed operational plan for the safe handling of 1,4-Dimethylindoline, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our recommendations are extrapolated from the hazard profiles of related aromatic amines, such as various dimethylaniline isomers, which are known for their potential toxicity, including skin absorption and irritation[1][2].

Hazard Assessment: An Ounce of Prevention

Given the absence of a specific, comprehensive toxicological profile for 1,4-Dimethylindoline, we must anticipate potential hazards based on its chemical structure. Aromatic amines can be readily absorbed through the skin and may cause skin and eye irritation[3]. Some can also lead to more severe systemic effects[1]. Therefore, engineering controls and personal protective equipment are paramount to minimize any potential exposure.

Key Anticipated Hazards:

  • Dermal Absorption: High potential for absorption through the skin.

  • Skin and Eye Irritation: Potential to cause irritation or serious eye irritation upon contact[4][5][6].

  • Inhalation: Possible respiratory tract irritation if aerosolized or handled in a poorly ventilated area[6].

  • Ingestion: Harmful if swallowed.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to prevent exposure through all potential routes. The following table summarizes the minimum required PPE for handling 1,4-Dimethylindoline in a laboratory setting.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<10 mL) in a Fume Hood Safety glasses with side shields[7]Chemical-resistant gloves (e.g., Nitrile, Neoprene)[8]Flame-resistant lab coat[9]Not generally required if handled in a certified chemical fume hood.
High-Volume Handling or Splash Potential Chemical splash goggles and a face shield[7][9]Double-gloving with chemically resistant gloves[8]Chemical-resistant apron over a flame-resistant lab coat[8][9]Required if there is a risk of aerosol generation and work cannot be contained in a fume hood[2].
Chemical Spill Response Chemical splash goggles and a face shield[7]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Silver Shield)[2][10]Chemical-resistant suit or coveralls[8]Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA)[2].
Step-by-Step Protocol: Spill Management

A chemical spill is a foreseeable emergency that requires a pre-planned, systematic response. The following protocol outlines the immediate steps to be taken in the event of a 1,4-Dimethylindoline spill.

Workflow for Chemical Spill Response

A IMMEDIATE ACTIONS B Alert personnel and evacuate the immediate area A->B Safety First C If safe, control the source of the spill B->C D Don appropriate PPE C->D Protect Yourself E SPILL CONTAINMENT D->E F Contain the spill with absorbent material E->F Prevent Spread G CLEANUP & DECONTAMINATION F->G H Collect absorbed material into a labeled waste container G->H Systematic Cleanup I Decontaminate the spill area H->I J DISPOSAL I->J K Dispose of all contaminated materials as hazardous waste J->K Follow Regulations

Caption: Workflow for a safe and effective chemical spill response.

Detailed Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area of the spill[11].

  • Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above for spill response. This includes, at a minimum, chemical splash goggles, a face shield, heavy-duty gloves, and a chemical-resistant apron or suit[8][11]. Respiratory protection may be necessary depending on the size and location of the spill[2].

  • Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from spreading[3][5].

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container[2][11].

  • Decontamination: Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste[8].

  • Disposal: All contaminated materials, including gloves, absorbent materials, and cleaning supplies, must be placed in a sealed container, labeled as "HAZARDOUS WASTE" with the chemical name, and disposed of according to institutional and local regulations[2][12].

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Operational Plan: Handling and Disposal

Handling:

  • Always handle 1,4-Dimethylindoline within a certified chemical fume hood to minimize inhalation exposure[2].

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[3][8].

  • When handling, always wear the core PPE: safety glasses with side shields, a lab coat, and chemical-resistant gloves[8][9].

  • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1][2].

Disposal:

  • All waste containing 1,4-Dimethylindoline must be considered hazardous waste.

  • Collect all liquid and solid waste in a designated, compatible, and properly sealed container[12].

  • The container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name: "1,4-Dimethylindoline"[12].

  • Store waste containers in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents and acids[2][13].

  • Arrange for waste pickup through your institution's EHS department[12]. Do not dispose of this chemical down the drain[2].

By adhering to these stringent safety protocols, we can ensure a secure research environment, fostering scientific advancement without compromising personal well-being.

References

  • Hazardous Substance Fact Sheet for Dimethylaniline. New Jersey Department of Health. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Safety Data Sheet for Guaiazulene. INDOFINE Chemical Company, Inc. [Link]

  • Safety Data Sheet. Clarity Water Technologies. [Link]

  • Safety Data Sheet. U-POL. [Link]

  • Personal Protective Equipment Guidance. Dow Corporate. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

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